Serdemetan
Description
This compound is an orally bioavailable HDM2 antagonist with potential antineoplastic activity. This compound inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited, which may result in the restoration of p53 signaling and thus the p53-mediated induction of tumor cell apoptosis. HDM2 (human homolog of double minute 2), a zinc finger protein, is a negative regulator of the p53 pathway; often overexpressed in cancer cells, it has been implicated in cancer cell proliferation and survival.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSUKYESLWKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236830 | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881202-45-5 | |
| Record name | Serdemetan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serdemetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERDEMETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Serdemetan's Mechanism of Action in p53 Wild-Type Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serdemetan (JNJ-26854165) is a small molecule antagonist of the Human Double Minute 2 (HDM2) protein, a critical negative regulator of the p53 tumor suppressor. In cancer cells retaining wild-type p53, this compound's primary mechanism of action is the disruption of the HDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, thereby restoring its potent tumor-suppressive functions. The reactivation of p53 signaling culminates in cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis. This guide provides a detailed technical overview of this compound's mechanism of action in p53 wild-type cells, supported by quantitative data, comprehensive experimental protocols, and detailed signaling pathway diagrams. Furthermore, it explores evidence for a secondary, p53-independent mechanism involving the modulation of the Mdm2-HIF1α axis.
Introduction
The tumor suppressor protein p53 is a crucial regulator of cellular homeostasis, orchestrating responses to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1] In unstressed cells, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase HDM2 (also known as MDM2 in mice), which targets p53 for proteasomal degradation.[2][3] In many cancers that retain a wild-type p53 gene, the p53 pathway is often inactivated through the overexpression of HDM2.[4][5] This makes the HDM2-p53 interaction a compelling therapeutic target for reactivating p53's tumor-suppressive functions.[3][6]
This compound is a tryptamine derivative that has been investigated for its anticancer properties.[7] It functions as a potent antagonist of HDM2, leading to the activation of p53 in cancer cells with a wild-type p53 status.[8][9] This guide delves into the core mechanism of this compound in these cellular contexts, providing a technical resource for researchers in oncology and drug development.
Core Mechanism of Action in p53 Wild-Type Cells
In p53 wild-type cells, this compound exerts its anticancer effects through a well-defined signaling cascade initiated by the inhibition of the HDM2-p53 interaction.
Inhibition of the HDM2-p53 Interaction
This compound binds to the HDM2 protein, preventing its association with p53.[5] This action blocks the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[10] The abrogation of this negative regulation leads to the accumulation and stabilization of the p53 protein within the cell.
Activation of the p53 Signaling Pathway
The stabilized p53 acts as a transcription factor, translocating to the nucleus and activating the transcription of its downstream target genes.[2] A key target is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a pivotal role in cell cycle regulation.[7] this compound treatment has been shown to increase the expression of both p53 and p21 in p53 wild-type cancer cell lines.[7][11]
Induction of G2/M Cell Cycle Arrest
The upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. This results in a robust cell cycle arrest, primarily at the G2/M transition phase, in this compound-treated p53 wild-type cells.[7][11]
Induction of Apoptosis
In addition to cell cycle arrest, the activation of p53 by this compound also triggers the intrinsic apoptotic pathway. This is mediated by the transcriptional upregulation of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bax and Puma. The induction of apoptosis is a critical component of this compound's tumor-suppressive activity.[8]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's p53-dependent signaling pathway.
Caption: A typical experimental workflow to assess this compound's activity.
Caption: Logical flow of this compound's primary mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound in p53 wild-type cancer cell lines.
Table 1: IC50 Values of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| OCI-AML-3 | Acute Myeloid Leukemia | 0.24 | 72 |
| MOLM-13 | Acute Myeloid Leukemia | 0.33 | 72 |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.32 | 72 |
| REH | Acute Lymphoblastic Leukemia | 0.44 | 72 |
| HCT116 | Colorectal Carcinoma | 0.97 | 48-72 |
| H460 | Non-small Cell Lung Cancer | 3.9 | 48 |
| A549 | Non-small Cell Lung Cancer | 8.7 | 48 |
| JeKo-1 | Mantle Cell Lymphoma | 0.25 - 2.0 | 72 |
| MM.1S | Multiple Myeloma | 1.43 - 2.22 | 72 |
Data compiled from multiple sources.[8][9][11][12]
Table 2: Cellular Effects of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Effect | Observation |
| H460, A549, HCT116 | p53 and p21 Induction | Increased expression of p53 and p21 proteins observed via Western Blot.[7][11] |
| H460, A549 | Cell Cycle Arrest | Triggers cell cycle arrest in the G2/M phase.[11] |
| HCT116 | Clonogenic Survival | Reduced clonogenic survival with a surviving fraction of 0.72 at 0.5µM in combination with 2Gy radiation.[7] |
| Leukemia Cell Lines | Apoptosis | Induces early apoptosis.[8] |
p53-Independent Mechanism: The Mdm2-HIF1α Axis
Emerging evidence suggests that this compound may also exert anticancer effects through a p53-independent mechanism by modulating the Mdm2-Hypoxia-Inducible Factor 1-alpha (HIF-1α) axis.[2][13][14] In hypoxic tumor microenvironments, HIF-1α is a key transcription factor promoting angiogenesis and glycolysis.[1] Mdm2 can stabilize HIF-1α, enhancing its activity.[13] this compound has been shown to antagonize this Mdm2-HIF1α interaction, leading to decreased levels of HIF-1α and its downstream targets, such as VEGF and glycolytic enzymes.[2][13] This effect was observed in both p53 wild-type and mutant cell lines, suggesting a broader mechanism of action that could be relevant in a wider range of tumors.[13]
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for p53 and p21 Protein Expression
Objective: To qualitatively and quantitatively assess the protein levels of p53 and its downstream target p21 following this compound treatment.
Materials:
-
p53 wild-type cancer cells (e.g., HCT116, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and the loading control overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein expression levels, normalized to the loading control.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
p53 wild-type cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
p53 wild-type cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound represents a targeted therapeutic strategy for cancers harboring wild-type p53. Its primary mechanism of action, the inhibition of the HDM2-p53 interaction, effectively restores the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying this compound and other HDM2-p53 antagonists. Furthermore, the exploration of a p53-independent mechanism involving the Mdm2-HIF1α axis highlights the potential for broader applications of this compound and warrants further investigation. This in-depth technical guide serves as a valuable tool for advancing our understanding of this compound and its potential in cancer therapy.
References
- 1. Frontiers | The Interplay Between Tumor Suppressor p53 and Hypoxia Signaling Pathways in Cancer [frontiersin.org]
- 2. "this compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels" by Allan R. Albig [scholarworks.boisestate.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. "this compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels" by Jason Alexander Lehman, Paula M. Hauck et al. [corescholar.libraries.wright.edu]
- 5. qeios.com [qeios.com]
- 6. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Development of JNJ-26854165 (Serdemetan): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26854165, also known as Serdemetan, is a novel small molecule that has been investigated for its potential as an anti-cancer agent. Initially identified as a p53 activator, its mechanism of action has been a subject of extensive research, revealing a multi-faceted interaction with key cellular pathways. This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of JNJ-26854165, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.
Discovery and Initial Characterization
JNJ-26854165 was first identified through a high-throughput screening campaign designed to discover compounds that could activate the p53 tumor suppressor protein. Subsequent studies characterized it as a tryptamine derivative with potent anti-proliferative and apoptosis-inducing activities in various cancer cell lines.[1]
Mechanism of Action
The mechanism of action of JNJ-26854165 is complex and appears to involve at least two distinct cellular processes: inhibition of the HDM2-p53 interaction and disruption of cholesterol transport.
HDM2 Ubiquitin Ligase Antagonism
One of the primary mechanisms attributed to JNJ-26854165 is its role as an antagonist of the human double minute 2 (HDM2) E3 ubiquitin ligase.[2] HDM2 is a critical negative regulator of p53, targeting it for proteasomal degradation. By inhibiting the interaction between HDM2 and p53, JNJ-26854165 leads to the stabilization and accumulation of p53 protein in the nucleus. This, in turn, allows p53 to transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Inhibition of Cholesterol Transport
Further research has revealed an alternative mechanism of action for JNJ-26854165 involving the disruption of intracellular cholesterol transport.[4][5] This effect is independent of p53 status and contributes to the compound's cytotoxic effects. JNJ-26854165 has been shown to induce a phenotype similar to Tangier disease by promoting the degradation of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[4] The resulting accumulation of intracellular cholesterol leads to lipotoxicity and cell death.
Preclinical Data
In Vitro Activity
JNJ-26854165 has demonstrated potent cytotoxic activity across a range of cancer cell lines, including those with both wild-type and mutant p53.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [2] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [2] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [2] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | [6] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | [6] |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 0.97 | [6] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 7.74 | [6] |
| MM.1S | Multiple Myeloma | Wild-Type | ~1.5 | [4] |
| Granta-519 | Mantle Cell Lymphoma | Wild-Type | ~0.25 | [4] |
| JeKo-1 | Mantle Cell Lymphoma | Mutant | ~2.2 | [4] |
| U266 | Multiple Myeloma | Mutant | ~2.4 | [4] |
In Vivo Activity
In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of JNJ-26854165.
| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| H460 | Non-Small Cell Lung Cancer | 50 mg/kg, p.o. | Enhanced radiation-induced tumor growth delay | [6] |
| A549 | Non-Small Cell Lung Cancer | 50 mg/kg, p.o. | Enhanced radiation-induced tumor growth delay | [6] |
| Solid Tumor Xenografts (various) | Various | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival distribution in 18 of 37 solid tumors | [7] |
| ALL Xenografts | Acute Lymphoblastic Leukemia | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival distribution in 5 of 7 ALL xenografts | [7] |
Clinical Development
A Phase 1 first-in-human clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[8]
Pharmacokinetics
This compound was rapidly absorbed after oral administration, and its pharmacokinetics were dose-proportional.
| Dose Level (mg/day) | Cmax (ng/mL) | AUC0-24h (µg·h/mL) |
| 300 | 2,330 | 43.0 |
Data presented as mean values at steady state.
Safety and Tolerability
The maximum tolerated dose (MTD) was determined to be 350 mg once daily. The most common dose-limiting toxicity was Grade 3 QTc prolongation. The most frequent treatment-emergent adverse event was nausea.[8]
Clinical Activity
Modest clinical activity was observed, with one patient with breast cancer achieving a partial response and 38.6% of patients having stable disease. Pharmacodynamic studies confirmed dose- and exposure-dependent p53 induction in both tumor and surrogate tissues.[8]
Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours, treat cells with various concentrations of JNJ-26854165 or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression model.
Western Blot Analysis
-
Cell Lysis: Treat cells with JNJ-26854165 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-HDM2, anti-p21, anti-ABCA1, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with JNJ-26854165 for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Conclusion
JNJ-26854165 (this compound) is a novel anti-cancer agent with a dual mechanism of action, targeting both the p53-HDM2 pathway and intracellular cholesterol transport. Its ability to induce apoptosis in both p53 wild-type and mutant cancer cells makes it an interesting candidate for further investigation. While the Phase 1 clinical trial demonstrated modest single-agent activity and a dose-limiting QTc prolongation, the preclinical data suggest potential for combination therapies and in specific cancer types. This technical guide provides a comprehensive summary of the key data and methodologies associated with the discovery and development of JNJ-26854165, serving as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation … [ouci.dntb.gov.ua]
- 4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of cholesterol transport and degradation of ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
Investigating the Role of Serdemetan in Apoptosis Induction: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serdemetan (also known as JNJ-26854165) is a small molecule tryptamine derivative initially developed as a p53 activator.[1] Its primary mechanism was thought to be the antagonism of the Human Double Minute-2 (HDM2/MDM2) E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor.[2][3] By inhibiting the interaction between the MDM2-p53 complex and the proteasome, this compound stabilizes and activates p53, restoring its ability to induce apoptosis in cancer cells.[4][5] However, extensive research has revealed a more complex pharmacological profile. This compound demonstrates potent anti-proliferative and apoptosis-inducing activity in a wide array of tumor models, including those with mutant or null p53 status, pointing to p53-independent mechanisms of action.[1][6] These alternative pathways include the disruption of cholesterol transport through the degradation of the ABCA1 transporter and the antagonism of the MDM2-HIF1α axis, which impacts tumor metabolism and angiogenesis.[7][8] This guide provides a comprehensive technical overview of this compound's mechanisms, quantitative efficacy data, and detailed experimental protocols for its investigation.
Introduction
The p53 tumor suppressor protein is a cornerstone of the cellular defense system against oncogenic transformation. In response to cellular stress, such as DNA damage, p53 orchestrates a transcriptional program that can lead to cell cycle arrest, senescence, or apoptosis.[3] The E3 ubiquitin ligase MDM2 is the principal negative regulator of p53; it binds to p53, inhibits its transcriptional activity, and targets it for proteasomal degradation.[9] In many cancers where p53 itself is not mutated, the pathway is often inactivated by the overexpression of MDM2.[8][9] This makes the disruption of the p53-MDM2 interaction a highly attractive strategy for cancer therapy.
This compound emerged from efforts to identify small molecules capable of reactivating the p53 pathway.[1] While it functions as a potent p53 activator, its ability to induce cell death irrespective of p53 status has broadened its therapeutic potential and prompted deeper investigation into its multifaceted mechanisms.[6][7]
Mechanisms of Action
This compound induces apoptosis through at least three distinct, though potentially interconnected, signaling pathways.
p53-Dependent Apoptosis Induction
In cancer cells with wild-type p53, this compound's primary and originally proposed mechanism involves the stabilization of the p53 protein.[1][10] It is understood to inhibit the association of the MDM2-p53 complex with the proteasome.[2][5] This action prevents p53 degradation, leading to its accumulation in the nucleus.[11] Activated p53 then functions as a transcription factor, upregulating a suite of pro-apoptotic target genes, including PUMA and Bax, which in turn activate the caspase cascade, culminating in programmed cell death.[9][10]
p53-Independent Mechanisms
A significant body of evidence shows that this compound is effective in tumor cells lacking functional p53.[1][12] This has led to the discovery of alternative mechanisms of action.
This compound has been shown to induce the degradation of the ATP-binding cassette subfamily A member-1 (ABCA1), a key transporter involved in cholesterol efflux.[7] This leads to the intracellular accumulation of cholesterol within endosomes, mimicking the phenotype of Tangier disease.[7] The resulting disruption of lipid homeostasis and cellular stress is sufficient to trigger apoptosis, independent of p53. This finding suggests that cholesterol transport pathways may be a novel therapeutic target in cancers like mantle cell lymphoma and multiple myeloma.[7]
Under hypoxic conditions, common in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF1α) is stabilized, in part through its interaction with MDM2.[8] HIF1α drives the expression of genes involved in angiogenesis (e.g., VEGF) and glycolysis, promoting tumor survival.[8][13] this compound disrupts the MDM2-HIF1α complex, leading to the degradation of HIF1α and a subsequent decrease in its downstream targets.[8] This impairs the tumor's ability to generate blood vessels and utilize glucose, ultimately reducing cell survival and contributing to apoptosis, again in a p53-independent manner.[8]
Quantitative Efficacy Data
This compound has demonstrated a broad range of activity across numerous cancer cell lines and in vivo models.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of this compound varies by cell type and p53 status, though it retains potent activity in many p53-mutant lines.
| Cell Line Category | Cell Line | p53 Status | IC50 (µM) | Incubation Time | Reference |
| Leukemia | OCI-AML-3 | Wild-Type | 0.24 | 72h | [14][15] |
| MOLM-13 | Wild-Type | 0.33 | 72h | [14][15] | |
| NALM-6 | Wild-Type | 0.32 | 72h | [14][15] | |
| ALL Panel (Median) | Mixed | 0.85 | 96h | [1] | |
| Lymphoma/Myeloma | MCL (Range) | Wild-Type | 0.25 - 2.0 | - | [7] |
| MM (Range) | Wild-Type | 1.43 - 2.22 | - | [7] | |
| MCL (Range) | Mutant | 0.83 - 2.23 | - | [7] | |
| MM (Range) | Mutant | 2.37 - 2.48 | - | [7] | |
| Solid Tumors | H460 (NSCLC) | Wild-Type | 3.9 | 48h | [3][12] |
| A549 (NSCLC) | Wild-Type | 8.7 | 48h | [3][12] | |
| HCT116 (Colon) | Wild-Type | 0.97 | 48h | [12] | |
| HCT116 (Colon) | Null | 7.74 | 48h | [12] | |
| GBM2 (Glioblastoma) | - | 0.3 | 96h | [1] | |
| Mouse Embryonic | MEF | p53 +/+ | 3.87 | - | [7] |
| Fibroblasts | MEF | p53 -/- | 19.95 | - | [7] |
In Vivo Efficacy
In vivo studies using xenograft models confirm the anti-tumor activity of this compound.
| Model Type | Dosing Regimen | Key Outcomes | Reference |
| Solid Tumor Xenografts | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival (EFS) distribution in 18 of 37 models. | [1][15] |
| ALL Xenografts | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in EFS distribution in 5 of 7 models; some achieved partial or complete remission. | [1] |
| NSCLC Xenografts (H460 & A549) | 50 mg/kg (with radiation) | Enhanced radiation-induced tumor growth delay. Dose enhancement factors of 1.9 (H460) and 1.6 (A549). | [12][16] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound. Researchers should optimize these based on their specific cell lines and equipment.
Cell Viability and Proliferation Assay (WST-1/MTT)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours. For MTT, a solubilization step is required after this incubation.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol is used to detect changes in the expression levels of key proteins like p53, MDM2, and p21.
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, MDM2, p21, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify bands relative to a loading control like GAPDH or β-actin.[17]
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound as desired.
-
Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Co-Immunoprecipitation for MDM2-p53 Interaction
This protocol assesses the physical interaction between MDM2 and p53 proteins within the cell.
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-MDM2) overnight at 4°C. A control IP with a non-specific IgG is crucial.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-p53).[18]
Conclusion
This compound is a potent anti-cancer agent that induces apoptosis through a sophisticated and dualistic mechanism of action. While its ability to reactivate the p53 pathway by stabilizing p53 provides a clear rationale for its use in p53 wild-type tumors, its significant p53-independent activities make it a promising candidate for a much broader range of malignancies. The discoveries of its roles in disrupting cholesterol homeostasis and antagonizing the MDM2-HIF1α axis have unveiled novel therapeutic vulnerabilities in cancer cells. This technical guide provides researchers with the foundational knowledge and methodologies required to further explore the complex biology of this compound and its potential in drug development.
References
- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. agouti-related-protein.com [agouti-related-protein.com]
- 4. qeios.com [qeios.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibition of the p53 E3 Ligase HDM-2 Induces Apoptosis and DNA Damage-Independent p53 Phosphorylation in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase inhibitors modulate the p53/HDM2 pathway and enhance chemotherapy-induced apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the p53-Independent Activities of Serdemetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (JNJ-26854165) is a small molecule, tryptamine derivative initially developed as an antagonist of the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][2][3] The primary rationale was to disrupt the MDM2-p53 interaction, thereby preventing the degradation of the p53 tumor suppressor protein and reactivating its apoptotic functions in cancer cells with wild-type p53.[3][4][5] However, a growing body of preclinical evidence has revealed that this compound exerts significant anticancer effects through mechanisms that are independent of p53 status.[1][3][6] These findings have broadened the potential therapeutic applications of this compound to include tumors with mutant or null p53, which are notoriously difficult to treat.
This technical guide provides an in-depth exploration of the core p53-independent mechanisms of this compound, presenting key experimental data, detailed protocols, and visual representations of the signaling pathways involved.
Core p53-Independent Mechanisms of Action
This compound's ability to act in the absence of functional p53 stems from MDM2's role in regulating numerous other proteins involved in diverse cellular functions beyond p53.[1][7]
Antagonism of the Mdm2-HIF1α Axis and Inhibition of Glycolysis
A pivotal p53-independent mechanism of this compound involves its disruption of the Mdm2-Hypoxia Inducible Factor 1α (HIF1α) axis.[1][2] In hypoxic tumor microenvironments, HIF1α is a critical transcription factor that promotes angiogenesis and metabolic adaptation, primarily through glycolysis.[1][2] Mdm2 can form a complex with HIF1α, stabilizing it and enhancing its transcriptional activity.[2]
This compound intervenes by antagonizing the Mdm2-HIF1α interaction. This leads to the destabilization and subsequent decrease in HIF1α protein levels. The reduction in HIF1α results in the downregulation of its target genes, including Vascular Endothelial Growth Factor (VEGF) and key glycolytic enzymes like enolase, phosphoglycerate kinase 1/2 (PGK1/2), and glucose transporter 1 (GLUT1).[1][2] This effect has been observed in glioblastoma cell lines regardless of their p53 status and contributes to decreased cell survival under hypoxic conditions.[1][2]
Inhibition of Cholesterol Transport via ABCA1 Degradation
Studies in multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines have uncovered an HDM2-independent mechanism involving the disruption of cholesterol trafficking.[6] this compound was found to induce the accumulation of cholesterol within cytoplasmic vesicles, a phenotype reminiscent of lysosomal storage diseases like Niemann-Pick disease type C.[6]
This effect is linked to the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux. While this compound treatment initially increases ABCA1 transcription, it ultimately leads to a rapid, post-translational depletion of the ABCA1 protein.[6] The loss of ABCA1 impairs cholesterol transport, leading to its intracellular accumulation and contributing to cell death. This activity was observed in cells with both wild-type and mutant p53, with experiments in p53 and HDM2 knockout mouse embryonic fibroblasts (MEFs) confirming that HDM2 is dispensable for this action.[6]
Radiosensitizing Effects
This compound has demonstrated potential as a radiosensitizer in both p53 wild-type and p53-null human cancer cell lines.[8][9] While the effect is more pronounced in p53 wild-type cells, this compound still inhibits clonogenic survival and enhances the efficacy of radiation in p53-null HCT116 cells.[8][9][10] This radiosensitization is associated with the induction of G2/M cell cycle arrest.[8][9] Furthermore, this compound inhibits the proliferation, migration, and capillary tube formation of endothelial cells, suggesting an anti-angiogenic effect that can contribute to radiosensitization.[8][9]
Quantitative Data
The following tables summarize the quantitative effects of this compound across various cell lines, highlighting its activity irrespective of p53 status.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| H460 | Lung Cancer | Wild-Type | 3.9 | [10] |
| A549 | Lung Cancer | Wild-Type | 8.7 | [10] |
| HCT116 | Colon Cancer | Wild-Type | 0.97 | [10] |
| HCT116 | Colon Cancer | Null | 7.74 | [10] |
| OCI-AML-3 | Leukemia | Wild-Type | 0.24 | [4][5] |
| MOLM-13 | Leukemia | Wild-Type | 0.33 | [4][5] |
| JeKo-1 | Mantle Cell Lymphoma | Wild-Type | ~0.25 - 2.0 | [6] |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | ~0.83 - 2.23 | [6] |
| U266 | Multiple Myeloma | Mutant | ~2.37 - 2.48 | [6] |
| p53-/- MEFs | Mouse Embryonic Fibroblast | Null | 19.95 | [6] |
| p53-/-HDM2-/- MEFs | Mouse Embryonic Fibroblast | Null | 19.62 |[6] |
Table 2: Effect of this compound on HIF1α and Downstream Target Protein Levels in Glioblastoma Cells Under Hypoxia
| Cell Line | p53 Status | Treatment | HIF1α Level | VEGF Level | Glycolytic Enzyme Levels | Reference |
|---|---|---|---|---|---|---|
| U87 | Wild-Type | This compound | Decreased | Decreased | Decreased | [1][2] |
| SF767 | Wild-Type | This compound | Decreased | Decreased | Decreased | [1][2] |
| U373 | Non-functional | This compound | Decreased | Decreased | Decreased | [1][2] |
(Glycolytic enzymes measured include enolase, phosphoglycerate kinase1/2, and glucose transporter 1)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability and Proliferation (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT116 p53-WT and p53-null) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent like CellTiter-Glo®.
-
Data Analysis: Absorbance or luminescence is read using a plate reader. The results are normalized to the DMSO control, and IC50 values are calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the changes in protein levels (e.g., HIF1α, VEGF, ABCA1) following this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured in larger format dishes (e.g., 6- or 10-cm) and treated with this compound or DMSO at the desired concentration and duration. For hypoxia experiments, cells are placed in a hypoxic chamber (e.g., 1% O2).
-
Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., anti-HIF1α, anti-VEGF, anti-ABCA1, anti-β-actin as a loading control) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the relative protein expression levels.
-
Clonogenic Survival Assay
-
Objective: To assess the long-term effect of this compound, alone or with radiation, on the ability of a single cell to form a colony.
-
Methodology:
-
Cell Seeding: A known number of cells (e.g., 200-1000) is seeded into 6-well plates.
-
Treatment: After adherence, cells are treated with this compound for a defined period (e.g., 24 hours). For radiosensitization studies, cells are irradiated (e.g., 2-8 Gy) during or after drug exposure.
-
Colony Formation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days until visible colonies (typically >50 cells) are formed.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each well is counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated. For radiosensitization, a dose enhancement factor (DEF) can be determined.
-
Conclusion
The anticancer activity of this compound is not solely dependent on the p53 status of tumor cells. Compelling evidence demonstrates its ability to exert potent cytotoxic and cytostatic effects through distinct p53-independent pathways. By disrupting the Mdm2-HIF1α axis, this compound can cripple the metabolic and angiogenic adaptations of cancer cells in hypoxic environments. Furthermore, its ability to induce the degradation of the ABCA1 cholesterol transporter represents a novel mechanism of action that is also independent of HDM2. These findings, supported by radiosensitizing effects observed in p53-null cells, underscore the potential of this compound as a therapeutic agent for a wider range of malignancies than initially anticipated, including those that have lost or mutated the critical p53 tumor suppressor. Further research into these p53-independent functions will be vital for optimizing its clinical development and identifying patient populations most likely to benefit.
References
- 1. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 2. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Early Research Findings on Serdemetan in Leukemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical research on Serdemetan (formerly JNJ-26854165), a small molecule inhibitor investigated for its therapeutic potential in various leukemia models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanisms of action and experimental workflows.
Introduction
This compound is a novel tryptamine derivative initially developed as an activator of the p53 tumor suppressor protein.[1] Its primary proposed mechanism of action involved the antagonism of the E3 ubiquitin ligase, human double minute 2 (HDM2), leading to p53 stabilization and the induction of apoptosis in cancer cells.[2][3] However, subsequent research has revealed a more complex pharmacological profile, with evidence of both p53-dependent and independent anti-leukemic activity.[1][4] This guide focuses on the foundational preclinical studies that have characterized the effects of this compound in acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myeloid leukemia (CML) models.
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of this compound have been quantified across various leukemia cell lines and primary patient samples. The following tables summarize the key findings from these early studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | p53 Status | IC50 (µM) | Exposure Time (hours) | Citation |
| OCI-AML-3 | AML | Wild-type | 0.24 | 72 | [2][3] |
| MOLM-13 | AML | Wild-type | 0.33 | 72 | [2][3] |
| NALM-6 | B-cell ALL | Wild-type | 0.32 | 72 | [2][3] |
| REH | B-cell ALL | Wild-type | 0.44 | 72 | [2][3] |
| ALL Cell Line Panel (Median) | ALL | Not Specified | 0.85 | 96 | [1][5] |
| K562 | CML (blast crisis) | Mutant | 1.54 | 72 | [4] |
| K562/G (Imatinib-resistant) | CML (blast crisis) | Mutant | 1.67 | 72 | [4] |
Table 2: Activity of this compound in Primary Leukemia Cells and In Vivo Models
| Model | Leukemia Type | Endpoint | Key Finding | Citation |
| Primary CML Cells (BCR/ABL positive) | CML | Cell Viability | 32.9% reduction in viability with 2 µM this compound for 72h | [4] |
| Primary CML Cells (AP/BP) | CML | Cell Viability | 23.4% reduction in viability with 2 µM this compound for 72h | [4] |
| ALL Xenografts | ALL | Event-Free Survival (EFS) | Significant difference in EFS in 5 of 7 (71%) evaluable xenografts | [1][2][3] |
| ALL Xenografts | ALL | Objective Response | Partial or complete response in 2 of 7 evaluable xenografts | [1][5] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
In Vitro Cell-Based Assays
-
Cell Lines and Culture: Leukemia cell lines (e.g., OCI-AML-3, MOLM-13, NALM-6, REH, K562) were maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS).[2][3]
-
Cell Viability Assay: Cells were seeded in 96-well plates and treated with escalating concentrations of this compound (typically ranging from 0 to 10 µM) for 48 to 96 hours.[1][2][4] Cell viability was assessed using methods such as the WST-1 assay or trypan blue exclusion.[6][7] The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
Apoptosis Assays: Apoptosis was evaluated by measuring the activation of caspase-3 and by staining with Annexin-V.[6]
-
Cell Cycle Analysis: Cells were treated with this compound for 48 hours, and the cell cycle distribution was analyzed by flow cytometry.[6]
-
Western Blotting: To determine the effect of this compound on protein expression, cells were treated with the compound, and whole-cell lysates were subjected to SDS-PAGE and immunoblotting for proteins of interest, including p53, HDM2, p21, and BCR/ABL.[2][4][6]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice, such as CB17SC scid-/- or non-obese diabetic (NOD)/scid-/- mice, were used for the propagation of human leukemia xenografts.[1]
-
Tumor Implantation: Human leukemia cells were inoculated intravenously to establish disseminated disease models.[1]
-
Drug Administration: this compound was formulated for oral administration. A common dosage used was 20 mg/kg, administered daily by oral gavage for 5 days, with the cycle repeated for several weeks.[1][2][3]
-
Efficacy Evaluation: Antitumor efficacy was assessed by monitoring event-free survival and by measuring the percentage of human CD45-positive cells in the peripheral blood or bone marrow of the mice.[1]
Signaling Pathways and Mechanisms of Action
This compound's anti-leukemic effects are mediated through multiple signaling pathways. The following diagrams illustrate the key proposed mechanisms.
p53-Dependent Pathway
In leukemia cells with wild-type p53, this compound was initially proposed to function as an HDM2 antagonist. By inhibiting HDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53, which in turn transcriptionally activates target genes like CDKN1A (encoding p21), resulting in cell cycle arrest and apoptosis.[2][3]
Caption: this compound's p53-dependent mechanism of action.
p53-Independent and Novel Mechanisms
Further research has demonstrated that this compound is also active in p53-mutant or null leukemia cells, indicating the existence of p53-independent mechanisms of action.[1][4]
One such mechanism involves the induction of S-phase delay and upregulation of E2F1 expression, leading to apoptosis in p53 mutant cells.[2][3] In CML models, this compound has been shown to promote the proteasomal degradation of the oncoprotein BCR/ABL, even in cells harboring the T315I mutation which confers resistance to imatinib.[4] More recent studies have also proposed a novel mechanism where this compound inhibits cholesterol transport and induces the degradation of the cholesterol transporter ABCA1, leading to cell death.[6] Additionally, this compound has been found to antagonize the Mdm2-HIF1α axis, resulting in decreased levels of glycolytic enzymes.[8]
Caption: Overview of this compound's p53-independent mechanisms.
Experimental Workflow Overview
The preclinical evaluation of this compound in leukemia models typically followed a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
References
- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The novel anticancer agent JNJ-26854165 is active in chronic myeloid leukemic cells with unmutated BCR/ABL and T315I mutant BCR/ABL through promoting proteosomal degradation of BCR/ABL proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Strategy: Tryptamine Derivatives as Potent p53 Activators in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a common event in over half of all human cancers, presents a significant challenge in oncology. Consequently, the reactivation of p53 function has emerged as a promising therapeutic strategy. This technical guide delves into the discovery and characterization of a novel class of small molecules—tryptamine derivatives—that have shown considerable promise as activators of the p53 pathway. At the forefront of this class is the compound JNJ-26854165, also known as serdemetan, which has demonstrated potent anti-cancer activity in both preclinical and early clinical settings. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways associated with these groundbreaking compounds.
Quantitative Analysis of Anti-Proliferative Activity
The efficacy of tryptamine derivatives, particularly JNJ-26854165 (this compound), has been quantified across a diverse panel of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds, offering a comparative look at their potency in cells with varying p53 status.
Table 1: Anti-proliferative Activity (IC50) of JNJ-26854165 (this compound) in Hematological Malignancies
| Cell Line | Cancer Type | p53 Status | IC50 (µM) at 72h |
| OCI-AML-3 | Acute Myeloid Leukemia (AML) | Wild-Type | 0.24 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | 0.33 |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 0.32 |
| REH | B-cell Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 0.44 |
| K562 | Chronic Myeloid Leukemia (CML) | Mutant | 1.54 |
| K562/G | Imatinib-resistant CML | Mutant | 1.67 |
| 32D-BCR/ABL | Murine Leukemia | Wild-Type | 0.46 |
| 32D-BCR/ABL-T315I | Murine Leukemia (Imatinib-resistant) | Wild-Type | 0.50 |
| MCL Cells | Mantle Cell Lymphoma | Wild-Type | 0.25 - 2 |
| MM Cells | Multiple Myeloma | Wild-Type | 1.43 - 2.22 |
| MCL Cells | Mantle Cell Lymphoma | Mutant | 0.83 - 2.23 |
| MM Cells | Multiple Myeloma | Mutant | 2.37 - 2.48 |
Table 2: Anti-proliferative Activity (IC50) of JNJ-26854165 (this compound) in Solid Tumors
| Cell Line Panel | Cancer Type | Median IC50 (µM) at 96h |
| PPTP Cell Lines | Various Pediatric Cancers | 1.8 |
| ALL Cell Lines | Acute Lymphoblastic Leukemia | 0.85 |
| Rhabdomyosarcoma | Rhabdomyosarcoma | 5.7 |
Core Experimental Protocols
The characterization of tryptamine derivatives as p53 activators relies on a suite of standardized and robust experimental protocols. The following sections detail the methodologies for key assays cited in the development of these compounds.
Cell Viability and Proliferation Assays (MTT/MTS Assay)
Objective: To determine the effect of tryptamine derivatives on the metabolic activity and proliferation of cancer cells and to calculate IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the tryptamine derivative (e.g., JNJ-26854165) for a specified duration (e.g., 72 or 96 hours).
-
Reagent Incubation:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well and incubated for 1-4 hours. The MTS is reduced to a soluble formazan product.
-
-
Data Acquisition:
-
MTT Assay: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm.
-
MTS Assay: The absorbance of the soluble formazan is measured directly at a wavelength of 490 nm.
-
-
Analysis: The absorbance values are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with tryptamine derivatives.
Methodology:
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
-
Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induction.
Protein Expression Analysis (Western Blotting)
Objective: To investigate the effect of tryptamine derivatives on the expression levels of key proteins in the p53 signaling pathway (e.g., p53, p21, MDM2, E2F1).
Methodology:
-
Cell Lysis: Following treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To measure the changes in mRNA levels of p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA, NOXA) upon treatment with tryptamine derivatives.
Methodology:
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA templates using reverse transcriptase.
-
Real-Time PCR: The cDNA is used as a template for quantitative real-time PCR (qPCR) with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of tryptamine derivatives and a typical experimental workflow for their discovery.
Understanding the pharmacodynamics of Serdemetan in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (also known as JNJ-26854165) is a novel, orally bioavailable small molecule that has been investigated for its potential as an antineoplastic agent.[1][2] Initially developed as a p53 activator, its primary mechanism of action was proposed to be the inhibition of the human double minute 2 (HDM2) protein, a critical negative regulator of the p53 tumor suppressor.[3][4] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity across a range of cancer models, including both p53 wild-type and mutant cell lines, suggesting a complex and multifaceted mechanism of action.[5][6] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.
Core Mechanism of Action
p53-Dependent Pathway
In cancer cells with wild-type p53, the tumor suppressor's function is often inhibited by overexpression of the MDM2 oncoprotein.[7] MDM2, an E3 ubiquitin ligase, binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, thereby suppressing its ability to induce cell cycle arrest and apoptosis.[7][8][9][10]
This compound acts as an antagonist of the MDM2 ubiquitin ligase.[8][11] It disrupts the interaction between MDM2 and p53, which prevents the proteasomal degradation of p53.[1][8] This leads to the accumulation of p53 protein in the nucleus, restoring its transcriptional activity and downstream signaling, which can result in cell cycle arrest and apoptosis in tumor cells.[1][2]
p53-Independent Mechanisms
Interestingly, this compound has demonstrated efficacy in tumor models with mutant or null p53 status, indicating the existence of p53-independent mechanisms of action.[4][5][12]
One such mechanism involves the MDM2-HIF1α axis.[13] MDM2 can stabilize the hypoxia-inducible factor 1-alpha (HIF1α), a key transcription factor in tumor survival, angiogenesis, and metabolism.[13] this compound has been shown to disrupt the MDM2-HIF1α interaction, leading to decreased HIF1α levels and a subsequent reduction in its downstream targets, such as VEGF and various glycolytic enzymes.[13] This effect was observed in glioblastoma cells regardless of their p53 status.[13]
Another identified p53-independent mechanism is the inhibition of cholesterol transport.[5] this compound was found to induce turnover of the ATP-binding cassette transporter A1 (ABCA1), a key cholesterol efflux regulator, leading to intracellular cholesterol accumulation and ultimately, cell death.[5]
In Vitro Pharmacodynamics
This compound has demonstrated potent anti-proliferative and cytotoxic activity in a wide array of human cancer cell lines in vitro.
Anti-proliferative Activity
The compound induces cell death and inhibits proliferation in both hematological and solid tumor cell lines.[5][11][12] Notably, the panel of acute lymphoblastic leukemia (ALL) cell lines showed particular sensitivity.[12]
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [11] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [11] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [11] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [11] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | [14] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | [14] |
| HCT116 | Colorectal Cancer | Wild-Type | Not specified | [14] |
| HCT116 | Colorectal Cancer | Null | Not specified | [14] |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | ~0.83-2.23 | [5] |
| JeKo-1 | Mantle Cell Lymphoma | Mutant | ~0.83-2.23 | [5] |
| MM.1S | Multiple Myeloma | Wild-Type | ~1.43-2.22 | [5] |
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
Cell Cycle Effects
Studies have shown that this compound can induce cell cycle arrest. In many cell lines, treatment leads to an S-phase arrest.[5][6][11] However, in some contexts, such as in combination with radiation in H460 and A549 cells, a G2/M cell cycle arrest has been observed.[14]
Radiosensitizing Effects
This compound has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical models.[8][14] This effect is associated with an increased expression of p53 and its downstream target p21, as well as the induction of G2/M cell cycle arrest.[14]
| Cell Line | This compound Concentration (µM) | Sensitivity-Enhancement Ratio (SER) | Reference |
| H460 | 0.25 | 1.18 | [14][15] |
| A549 | 5 | 1.36 | [14][15] |
Table 2: Radiosensitizing Effects of this compound in Human Cancer Cell Lines.
In Vivo Pharmacodynamics
The anti-tumor activity of this compound has been confirmed in various preclinical xenograft models.
Xenograft Studies
In vivo studies using mice bearing human tumor xenografts have demonstrated significant anti-tumor efficacy.[11][12] this compound, typically administered orally, led to significant differences in event-free survival (EFS) distribution compared to control groups in a substantial portion of both solid tumor and ALL xenografts.[11][12] Objective responses, including partial and complete responses, were observed in xenografts with both wild-type and mutant p53.[12]
| Xenograft Model | Tumor Type | p53 Status | Dosing Regimen | Outcome | Reference |
| Solid Tumors (18 of 37 models) | Various | Both WT and Mutant | 20 mg/kg, p.o., daily for 5 days, repeated | Significant difference in EFS distribution | [11][12] |
| ALL (5 of 7 models) | Acute Lymphoblastic Leukemia | Both WT and Mutant | 20 mg/kg, p.o., daily for 5 days, repeated | Significant difference in EFS distribution | [11][12] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | Dose enhancement factor of 1.9 with radiation | [14][15] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | Dose enhancement factor of 1.6 with radiation | [14][15] |
Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Culture: Cancer cell lines are maintained in an appropriate medium (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics in a humidified incubator at 37°C and 5% CO2.[11]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[11][13]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as WST-1 or MTS, or by staining with methylene blue.[5][13] The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Western Blotting
-
Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, p21, HIF1α, GAPDH).[11][13] This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice, such as CB17SC scid-/- or BALB/c nu/nu mice, are commonly used.[4][11] All procedures are conducted under approved institutional animal care and use committee protocols.[4]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.[4]
-
Treatment: Once tumors reach a specified volume, mice are randomized into control and treatment groups.[4] this compound is formulated (e.g., in 20% hydroxypropyl-β-cyclodextrin) and administered, typically via oral gavage, at a specified dose and schedule.[4][11]
-
Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Data Analysis: Efficacy is determined by comparing the tumor growth in the treated group to the control group. Key metrics include tumor growth delay, event-free survival (EFS), and the number of objective responses (partial or complete regression).[4]
Conclusion
The preclinical pharmacodynamics of this compound reveal a compound with a complex and potent anti-cancer profile. While its initial development focused on the p53-dependent mechanism of MDM2 inhibition, subsequent research has uncovered significant p53-independent activities, including the disruption of the MDM2-HIF1α axis and the inhibition of cholesterol transport.[5][13] This dual mechanism may explain its broad efficacy across various preclinical cancer models, including those with mutant p53 status. The in vitro and in vivo data collectively underscore this compound's ability to inhibit proliferation, induce apoptosis, and delay tumor growth, positioning it as a compound of continued interest in oncology research. Further investigation into its nuanced mechanisms may provide a clearer path for its potential clinical applications.
References
- 1. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agouti-related-protein.com [agouti-related-protein.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Initial testing of JNJ-26854165 (this compound) by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Serdemetan In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (JNJ-26854165) is a small molecule inhibitor of the Human Double Minute 2 (HDM2) ubiquitin ligase.[1][2] By antagonizing HDM2, this compound disrupts the HDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.[3] This activation can induce cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[1][2] This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, utilizing a colorimetric MTT assay.
Mechanism of Action
This compound functions by inhibiting the E3 ubiquitin ligase activity of HDM2 (also known as MDM2 in mice).[1] In many cancer types, HDM2 is overexpressed, leading to the continuous degradation of the p53 tumor suppressor protein. By inhibiting HDM2, this compound allows for the accumulation of p53, which can then transcriptionally activate its downstream target genes, such as p21, leading to cell cycle arrest and apoptosis.[2][4] While its primary mechanism is linked to p53, this compound has also demonstrated activity in some p53-mutant cell lines, suggesting potential alternative mechanisms of action.[4][5]
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by in vitro cell viability assays.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | p53 Status | Incubation Time (hours) | IC50 (µM) |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 72 | 0.24 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 72 | 0.33 |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 72 | 0.32 |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 72 | 0.44 |
Table 2: IC50 Values of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | p53 Status | Incubation Time (hours) | IC50 (µM) |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 48 | 3.9 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 48 | 8.7 |
| HCT116 | Colorectal Carcinoma | Wild-Type | Not Specified | >10 |
| HCT116 p53-/- | Colorectal Carcinoma | Null | Not Specified | >10 |
| JeKo-1 | Mantle Cell Lymphoma | Wild-Type | Not Specified | 0.25 |
| Granta-519 | Mantle Cell Lymphoma | Mutant | Not Specified | 0.83 |
| U266 | Multiple Myeloma | Mutant | Not Specified | 2.37 |
| RPMI-8226 | Multiple Myeloma | Mutant | Not Specified | 2.48 |
Experimental Protocols
This section details the protocol for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
This compound (JNJ-26854165)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
For adherent cells, harvest with trypsin and resuspend in complete medium. For suspension cells, directly collect from the flask.
-
Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and acclimatize.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. agouti-related-protein.com [agouti-related-protein.com]
- 4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for JNJ-26854165 (Serdemetan) in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26854165, also known as Serdemetan, is a novel small molecule with demonstrated anti-tumor activity in various preclinical cancer models. Initially identified as an activator of the p53 tumor suppressor pathway through its action as an antagonist of the HDM2 ubiquitin ligase, further research has revealed a multi-faceted mechanism of action.[1][2] JNJ-26854165 not only restores p53 function but also independently disrupts cholesterol transport and antagonizes the Mdm2-HIF1α axis, highlighting its potential as a broad-spectrum anti-cancer agent.[1] These application notes provide detailed protocols and compiled data for the use of JNJ-26854165 in in vivo xenograft studies to aid researchers in designing and executing their preclinical experiments.
Quantitative Data Summary
The following tables summarize the reported dosages and in vitro efficacy of JNJ-26854165 in various cancer cell lines, providing a basis for dose selection in xenograft studies.
Table 1: In Vivo Dosage of JNJ-26854165 in Xenograft Models
| Xenograft Model | Animal Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Solid Tumors (various) | CB17SC scid-/- female mice | 20 mg/kg | Oral gavage | Daily for 5 days, repeated for 6 weeks | [2][3] |
| Acute Lymphoblastic Leukemia (ALL) | CB17SC scid-/- female mice | 20 mg/kg (reduced by 25% at week 5 due to toxicity) | Oral gavage | Daily for 5 days, repeated for 6 weeks | [3] |
| H460 and A549 (NSCLC) | N/A | 50 mg/kg | N/A | N/A |
Table 2: In Vitro Efficacy of JNJ-26854165
| Cell Line | Cancer Type | IC50 (µM) | Comments | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | 0.24 | 72-hour exposure | [2] |
| MOLM-13 | Acute Myeloid Leukemia | 0.33 | 72-hour exposure | [2] |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.32 | 72-hour exposure | [2] |
| REH | Acute Lymphoblastic Leukemia | 0.44 | 72-hour exposure | [2] |
| Mantle Cell Lymphoma (wt p53) | Mantle Cell Lymphoma | 0.25 - 3 | Dose-dependent inhibition of proliferation | [1] |
| Multiple Myeloma (wt p53) | Multiple Myeloma | 0.25 - 3 | Dose-dependent inhibition of proliferation | [1] |
| H460 | Non-Small Cell Lung Cancer | N/A | Inhibited clonogenic survival | [2] |
| A549 | Non-Small Cell Lung Cancer | N/A | Inhibited clonogenic survival | [2] |
| HCT116 (p53-WT) | Colorectal Cancer | N/A | Inhibited clonogenic survival | [2] |
| HCT116 (p53-null) | Colorectal Cancer | N/A | Less sensitive to inhibition of clonogenic survival | [2] |
Signaling Pathways and Mechanism of Action
JNJ-26854165 exerts its anti-tumor effects through at least three distinct, yet potentially interconnected, signaling pathways.
p53 Pathway Activation
The primary and most well-characterized mechanism of JNJ-26854165 is the inhibition of the E3 ubiquitin ligase HDM2 (Human Double Minute 2).[2] In many tumors with wild-type p53, HDM2 is overexpressed and continuously targets p53 for proteasomal degradation. JNJ-26854165 binds to HDM2, preventing the p53-HDM2 interaction and leading to the stabilization and accumulation of p53.[2] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa), thereby suppressing tumor growth.
Figure 1. JNJ-26854165 inhibits HDM2, leading to p53 stabilization and activation of downstream anti-tumor responses.
Mdm2-HIF1α Axis Antagonism
JNJ-26854165 has also been shown to antagonize the Mdm2-HIF1α (Hypoxia-Inducible Factor 1-alpha) axis. Under hypoxic conditions, common in the tumor microenvironment, HIF1α is stabilized and promotes angiogenesis and glycolysis. Mdm2 can complex with and stabilize HIF1α. By acting as an Mdm2 antagonist, JNJ-26854165 can lead to a decrease in HIF1α levels and its downstream targets, such as VEGF and glycolytic enzymes, thereby inhibiting tumor angiogenesis and metabolism.
Figure 2. JNJ-26854165 disrupts the Mdm2-HIF1α axis, leading to reduced angiogenesis and glycolysis.
Inhibition of Cholesterol Transport
A distinct mechanism of action for JNJ-26854165 involves the inhibition of intracellular cholesterol transport.[1] This leads to the accumulation of cholesterol in endosomes and lysosomes, a phenotype reminiscent of Tangier disease.[1] This disruption of cholesterol homeostasis can induce cell cycle arrest and apoptosis, even in p53-mutant cell lines.[1] The precise molecular target within this pathway is still under investigation but appears to involve the enhanced turnover of the cholesterol transporter ABCA1.[1]
Figure 3. JNJ-26854165 inhibits intracellular cholesterol transport, causing cholesterol accumulation and subsequent cell death.
Experimental Protocols
Formulation of JNJ-26854165 for Oral Gavage
Formulation 1: Hydroxypropyl-β-cyclodextrin-based [3]
-
Weigh the required amount of JNJ-26854165 powder.
-
Add approximately 2 molar equivalents of 1N HCl.
-
Add a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.
-
Vortex and sonicate the mixture for approximately 20 minutes to aid dissolution.
-
Stir the mixture vigorously at room temperature overnight to ensure complete dissolution.
-
Adjust the pH of the solution to approximately 4.0 using 0.1N NaOH.
-
Bring the solution to the final desired volume with sterile water.
-
Store the formulation at room temperature.
Formulation 2: Corn Oil-based
-
Prepare a stock solution of JNJ-26854165 in DMSO (e.g., 8 mg/mL).
-
For a 1 mL working solution, add 50 µL of the JNJ-26854165 DMSO stock to 950 µL of corn oil.
-
Mix thoroughly until a homogenous suspension is achieved.
-
Use the mixed solution immediately.
Subcutaneous Xenograft Model Protocol
This protocol is a general guideline and should be optimized for specific cell lines and research questions.
1. Cell Culture and Preparation [4]
-
Culture tumor cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Wash the cells twice with sterile, serum-free medium or PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
Optional: For poorly tumorigenic cell lines, resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice.
2. Animal Handling and Implantation [5][6]
-
Use immunocompromised mice (e.g., BALB/c nude, SCID, or NSG), typically 4-6 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the injection site (typically the flank) with 70% ethanol and/or povidone-iodine.
-
Using a 27-30 gauge needle and a 1 mL syringe, draw up the cell suspension.
-
Gently lift the skin at the injection site and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage.
-
Monitor the mice regularly for tumor growth and overall health.
3. Tumor Measurement and Treatment Initiation [5]
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Initiate treatment with JNJ-26854165 or vehicle control via oral gavage according to the desired dosing schedule.
4. Monitoring and Endpoint
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Observe for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. In one study, a 25% dose reduction of JNJ-26854165 was required due to weight loss and morbidity in mice with ALL xenografts.[3]
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of significant morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
Figure 4. Workflow for a subcutaneous xenograft study with JNJ-26854165.
Concluding Remarks
JNJ-26854165 is a promising anti-cancer agent with a unique and complex mechanism of action. The provided data and protocols offer a comprehensive guide for researchers to effectively design and conduct in vivo xenograft studies to further evaluate its therapeutic potential. Careful consideration of the formulation, dosing schedule, and potential for toxicity is crucial for obtaining robust and reproducible results. As with all animal studies, all procedures should be performed in compliance with approved institutional animal care and use protocols.
References
- 1. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Serdemetan: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (also known as JNJ-26854165) is a potent and orally bioavailable small-molecule antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase.[1][2][3][4] By inhibiting the interaction between HDM2 and the tumor suppressor protein p53, this compound prevents the proteasomal degradation of p53.[3][4] This leads to the accumulation of p53, restoration of its signaling pathway, and subsequent induction of apoptosis in tumor cells.[3] this compound has shown anti-proliferative activity in a variety of cancer cell lines, including those with wild-type and mutant p53 status, and also exhibits radiosensitizing effects.[2][5][6] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. It is supplied as a solid powder and has specific solubility characteristics.
| Property | Value |
| Molecular Weight | 328.41 g/mol [1][7] |
| Formula | C₂₁H₂₀N₄[1][7] |
| CAS Number | 881202-45-5[1][7] |
| Solubility | DMSO: ≥14.8 mg/mL to 66 mg/mL (≥45 mM to 200.96 mM). The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1][7][8] Warming to 37°C or sonication can aid dissolution.[2][7] Ethanol: 2 mg/mL (approximately 6.09 mM)[8][9] Water: Insoluble[1][2][7] |
| Storage | Store the solid compound at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 year or -80°C for up to 2 years.[2][5][7] |
Mechanism of Action: The p53 Signaling Pathway
This compound's primary mechanism of action is the disruption of the HDM2-p53 interaction. In many cancer cells, HDM2 is overexpressed, leading to the continuous degradation of p53 and allowing for unchecked cell proliferation. By inhibiting HDM2, this compound stabilizes p53, allowing it to transcriptionally activate target genes that induce cell cycle arrest, apoptosis, and senescence.
Caption: this compound's mechanism of action.
In Vitro Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | p53 Status | Incubation Time | IC50 (µM) |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 72 hours | 0.24[8] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 72 hours | 0.33[8] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 72 hours | 0.32[8] |
| REH | Acute Lymphoblastic Leukemia | Mutant | 72 hours | 0.44[8] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 48 hours | 3.9[5][7] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 48 hours | 8.7[5][7] |
| HCT116 | Colorectal Carcinoma | Wild-Type | 48 hours | 0.97[5] |
| HCT116 p53-null | Colorectal Carcinoma | Null | 48 hours | 7.74[5] |
| HMEC-1 | Microvascular Endothelial | N/A | 48 hours | 7.01[5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Caption: Workflow for this compound stock solution preparation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 328.41 g/mol * 1000 mg/g = 3.2841 mg of this compound.
-
-
Weigh the this compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the tube (e.g., 1 mL for 3.2841 mg of this compound).
-
Dissolve the compound: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube for a few minutes or warm it at 37°C for 10 minutes.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Cell Viability Assay using this compound
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or XTT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7][8]
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Concluding Remarks
This compound is a valuable research tool for investigating the p53 signaling pathway and its role in cancer. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments. Adherence to proper solubility and handling procedures is essential for obtaining accurate and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. agouti-related-protein.com [agouti-related-protein.com]
- 3. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Apoptosis | p53 | Mdm2 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
Application Notes and Protocols: Assessing the Effect of Serdemetan on Endothelial Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (JNJ-26854165) is a small molecule antagonist of the E3 ubiquitin ligase MDM2 (murine double minute 2).[1][2] Its primary mechanism of action involves inhibiting the interaction between MDM2 and the tumor suppressor protein p53.[1][3] This inhibition prevents the proteasomal degradation of p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest and apoptosis.[2][3] Beyond its effects on tumor cells, this compound has been observed to inhibit the migration of endothelial cells, suggesting a potential role in modulating angiogenesis.[3][4][5] This anti-migratory effect may be mediated through both p53-dependent and independent pathways, potentially involving the regulation of Hypoxia-Inducible Factor 1α (HIF1α) and Vascular Endothelial Growth Factor (VEGF).[4]
These application notes provide detailed protocols for assessing the in vitro effect of this compound on endothelial cell migration using two standard methodologies: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.
Key Signaling Pathway: this compound's Mode of Action
This compound disrupts the negative regulation of p53 by MDM2. Under normal conditions, MDM2 targets p53 for ubiquitination and subsequent degradation by the proteasome. By binding to MDM2, this compound blocks this interaction, allowing p53 levels to rise and exert its tumor-suppressive functions. Additionally, this compound may influence other MDM2-interacting proteins, such as HIF-1α, which can impact the expression of angiogenic factors like VEGF.
Experimental Protocols
Two primary methods are detailed below to quantitatively assess the impact of this compound on endothelial cell migration. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended for these assays due to their relevance in angiogenesis research.
Scratch (Wound Healing) Assay
This assay measures the rate of collective cell migration to close a mechanically created "wound" in a confluent cell monolayer.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed HUVECs into a 24-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 5 x 104 cells per well).[6] Culture in complete endothelial growth medium (EGM).
-
Serum Starvation (Optional): Once confluent, replace the medium with a basal medium containing a lower serum concentration (e.g., 0.5-1% FBS) and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch down the center of each well.[7][8]
-
Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells and debris.[9]
-
Treatment: Add basal medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Immediately after adding the treatment, capture images of the scratches using a phase-contrast microscope at 4x or 10x magnification. This is the "Time 0" measurement.[8]
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 8, 12, and 24 hours).
-
Data Analysis: Quantify the open wound area for each image using software such as ImageJ. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Areat=0 - Areat=x) / Areat=0] x 100
Transwell (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.[10]
Experimental Workflow:
References
- 1. qeios.com [qeios.com]
- 2. selleckchem.com [selleckchem.com]
- 3. agouti-related-protein.com [agouti-related-protein.com]
- 4. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
JNJ-26854165: A Tool for Studying p53 Stabilization and Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26854165, also known as Serdemetan, is a small molecule that was initially developed as a Human Double Minute 2 (HDM2) ubiquitin ligase antagonist to activate the p53 tumor suppressor pathway.[1] Subsequent research has revealed a dual mechanism of action, including a p53-independent pathway involving the inhibition of cholesterol transport.[2] This unique profile makes JNJ-26854165 a valuable research tool for investigating both p53-dependent and -independent mechanisms of cell cycle arrest and apoptosis in cancer cells.
These application notes provide an overview of JNJ-26854165 and detailed protocols for its use in studying p53 stabilization and activation, as well as its broader cellular effects.
Mechanism of Action
JNJ-26854165 functions through at least two distinct mechanisms:
-
p53 Stabilization and Activation: In cells with wild-type p53, JNJ-26854165 was initially reported to inhibit the E3 ubiquitin ligase activity of HDM2 (also known as MDM2 in mice).[1] HDM2 is a key negative regulator of p53, targeting it for proteasomal degradation. By inhibiting HDM2, JNJ-26854165 leads to the accumulation of p53 protein, which can then transcriptionally activate downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).[3]
-
Inhibition of Cholesterol Transport: JNJ-26854165 has also been shown to induce a phenotype reminiscent of Tangier disease by inhibiting cholesterol transport and promoting the degradation of the ATP-binding cassette transporter A1 (ABCA1).[2] This disruption of cholesterol homeostasis can lead to cell death, even in cells with mutant p53.[2]
Data Presentation
In Vitro Activity of JNJ-26854165 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Effect | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-type | 0.24 (72h) | Inhibition of cell growth, apoptosis | |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 0.33 (72h) | Inhibition of cell growth, apoptosis | |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-type | 0.32 (72h) | Inhibition of cell growth, apoptosis | |
| REH | Acute Lymphoblastic Leukemia | Wild-type | 0.44 (72h) | Inhibition of cell growth, apoptosis | |
| H460 | Non-small Cell Lung Cancer | Wild-type | ~1.0 | Inhibition of clonogenic survival | [3] |
| A549 | Non-small Cell Lung Cancer | Wild-type | ~5.0 | Inhibition of clonogenic survival | [3] |
| HCT116 p53+/+ | Colorectal Cancer | Wild-type | Not specified | Inhibition of clonogenic survival | [3] |
| HCT116 p53-/- | Colorectal Cancer | Null | Not specified | Less inhibition of clonogenic survival | [3] |
| MM1.S | Multiple Myeloma | Wild-type | 1.43 | S-phase arrest, apoptosis | [2] |
| GRANTA-519 | Mantle Cell Lymphoma | Wild-type | 0.25 | S-phase arrest, apoptosis | [2] |
| JeKo-1 | Mantle Cell Lymphoma | Mutant | 2.0 | G2/M and S-phase arrest | [2] |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | 1.0 | S-phase arrest | [2] |
Mandatory Visualizations
Caption: p53 pathway and JNJ-26854165 mechanism.
Caption: Typical experimental workflow using JNJ-26854165.
Experimental Protocols
Preparation of JNJ-26854165 Stock Solution
Materials:
-
JNJ-26854165 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of JNJ-26854165 in DMSO. For example, for a compound with a molecular weight of 328.41 g/mol , dissolve 3.28 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (WST-1)
This protocol is to determine the IC50 of JNJ-26854165 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
JNJ-26854165 stock solution (10 mM in DMSO)
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of JNJ-26854165 in complete medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the JNJ-26854165 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for p53 and p21 Induction
This protocol is to assess the effect of JNJ-26854165 on the protein levels of p53 and its downstream target p21.
Materials:
-
Cancer cell line with wild-type p53
-
Complete cell culture medium
-
6-well cell culture plates
-
JNJ-26854165 stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with JNJ-26854165 at a concentration known to induce a response (e.g., 1-5 µM) for various time points (e.g., 0, 6, 12, 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for antibody dilutions).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is to quantify the percentage of apoptotic cells following treatment with JNJ-26854165.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
JNJ-26854165 stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with JNJ-26854165 at the desired concentration and for the desired time (e.g., 48 hours).
-
Harvest both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Co-Immunoprecipitation (Co-IP) of MDM2 and p53
This protocol is to determine if JNJ-26854165 disrupts the interaction between MDM2 and p53.
Materials:
-
Cancer cell line with wild-type p53
-
Complete cell culture medium
-
10 cm cell culture dishes
-
JNJ-26854165 stock solution (10 mM in DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-MDM2 for immunoprecipitation, anti-p53 for western blot
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blotting reagents (as described in Protocol 3)
Protocol:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with JNJ-26854165 (e.g., 5 µM) for a specified time (e.g., 6 hours).
-
Lyse the cells in non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by western blotting using an anti-p53 antibody to detect the co-immunoprecipitated p53. An input control should be run in parallel. A decrease in the amount of co-immunoprecipitated p53 in the JNJ-26854165-treated sample compared to the control would suggest a disruption of the MDM2-p53 interaction.
References
Application Notes: Evaluating the Anti-proliferative Activity of Serdemetan (JNJ-26854165)
Introduction
Serdemetan (also known as JNJ-26854165) is a small molecule, orally bioavailable tryptamine derivative that functions as an antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase.[1][2] HDM2 is a critical negative regulator of the p53 tumor suppressor protein.[3] In many cancers, HDM2 is overexpressed, leading to the excessive degradation of p53 and enabling unchecked cell proliferation and survival.[2] this compound disrupts the HDM2-p53 interaction, preventing the proteasomal degradation of p53, which leads to the restoration of p53 signaling and the induction of apoptosis or cell cycle arrest in tumor cells.[3][4] This document provides detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines.
Mechanism of Action: The MDM2-p53 Pathway
This compound's primary mechanism involves the inhibition of the E3 ubiquitin ligase activity of MDM2 (also known as HDM2 in humans).[1] By binding to MDM2, this compound prevents the ubiquitination and subsequent degradation of p53.[2] The resulting accumulation of p53 protein activates downstream transcriptional targets, such as p21, which mediate cell cycle arrest, and other proteins that trigger apoptosis.[5][6] Interestingly, this compound has also shown efficacy in p53-mutant cell lines, suggesting its activity may not be solely dependent on wild-type p53 status.[7][8] It has also been found to antagonize the Mdm2-HIF1α axis, leading to a decrease in glycolytic enzymes, which can reduce cell survival, particularly under hypoxic conditions.[9]
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various human cancer cell lines, demonstrating its dose-dependent anti-proliferative and cytotoxic effects.
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Exposure Time (h) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | 72 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | 72 | [1] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | 72 | [1] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | 72 | [1] |
| H460 | Non-small Cell Lung Cancer | Wild-Type | 3.9 | 48-72 | [10] |
| A549 | Non-small Cell Lung Cancer | Wild-Type | 8.7 | 48-72 | [10] |
| HCT116 | Colorectal Cancer | Wild-Type | 0.97 | 48-72 | [10] |
| HCT116 | Colorectal Cancer | Null | 7.74 | 48-72 | [10] |
| MM1.S | Multiple Myeloma | Wild-Type | ~0.5 | 96 | [7] |
| RPMI-8226 | Multiple Myeloma | Mutant | ~0.75 | 96 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (JNJ-26854165)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of culture medium. The optimal density should be determined for each cell line.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a control. Typical concentrations for this compound range from 0.1 to 50 µM.[2][10]
-
Drug Incubation: Incubate the cells with this compound for the desired period, typically 48 to 96 hours.[7][8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay
This assay measures DNA synthesis by quantifying the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.[12]
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, antibodies, substrate)
-
96-well plate
-
Cancer cell line of interest
-
This compound
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).
-
BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM.[14]
-
Incubation: Incubate the plate for 2-24 hours at 37°C. The incubation time should be optimized based on the cell line's proliferation rate.[14]
-
Fixation and Denaturation: Remove the labeling medium. Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU for antibody detection.[12]
-
Antibody Incubation: Remove the fixing solution and wash the wells. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[12]
-
Secondary Antibody: Wash the wells to remove unbound primary antibody. Add the HRP-labeled secondary antibody and incubate for another hour.[12]
-
Substrate Addition: Wash the wells again. Add TMB substrate and monitor color development for 5-30 minutes.[12]
-
Reading: Add a stop solution and measure the absorbance at 450 nm.[12] The intensity of the color is directly proportional to the amount of BrdU incorporated into the DNA.
Protocol 3: Long-Term Survival using Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony (defined as a cluster of at least 50 cells).[15] It is a measure of long-term cell survival after treatment. This compound has been shown to inhibit clonogenic survival in multiple cancer cell lines.[1][5]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Fixing solution (e.g., 6% glutaraldehyde or methanol)
-
Staining solution (0.5% crystal violet in methanol)[16]
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Plate a low number of cells (e.g., 200-1000 cells per well) into 6-well plates.[17]
-
Treatment: After allowing cells to attach overnight, treat them with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh, drug-free medium.
-
Colony Growth: Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, allowing viable cells to form colonies.[16] Avoid disturbing the plates during this period.
-
Fixation: Once colonies are visible to the naked eye, remove the medium, wash the wells with PBS, and fix the colonies with a suitable fixative for 15-30 minutes.
-
Staining: Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[16]
-
Washing and Counting: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Analysis: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction can then be calculated to quantify the anti-proliferative effect.
Protocol 4: Mechanism Validation using Western Blot for p53 and p21
To confirm that this compound's anti-proliferative effect is mediated through the intended pathway, Western blotting can be used to detect the accumulation of p53 and the upregulation of its downstream target, p21.[5][6]
Materials:
-
6-well or 10 cm dishes
-
Cancer cell line of interest (preferably p53 wild-type)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach 70-80% confluency, treat them with this compound (e.g., 1-10 µM) or a vehicle control for 6-48 hours.[6][18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.[19][20]
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. An increase in p53 and p21 band intensity in this compound-treated samples compared to controls would confirm the drug's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. agouti-related-protein.com [agouti-related-protein.com]
- 3. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 7. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: JNJ-268541aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
References
- 1. Initial Testing of JNJ-26854165 (Serdemetan) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
Serdemetan Solubility: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Serdemetan in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound is practically insoluble in water.[1][2] Its molecular structure as a tryptamine derivative contributes to its low aqueous solubility.[3] Direct dissolution in aqueous buffers without the use of co-solvents or pH modification is unlikely to be successful.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4] It exhibits high solubility in DMSO, with concentrations of ≥14.8 mg/mL and even up to 66 mg/mL being reported.[1][5]
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. What should I do?
A3: This is a common issue when diluting a DMSO stock of a poorly soluble compound into an aqueous medium. To avoid precipitation, ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is also recommended to add the DMSO stock to the aqueous solution while vortexing to ensure rapid and uniform mixing. If precipitation persists, consider using a formulation with excipients as described in the advanced troubleshooting section.
Q4: Can I use ethanol to dissolve this compound?
A4: this compound is reported to be insoluble or only slightly soluble in ethanol.[1][2] While one source indicates solubility up to 1 mg/mL or 2 mg/mL, DMSO is a more reliable solvent for achieving higher concentrations.[2][6]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of this compound is pH-dependent. As a tryptamine derivative with basic nitrogen atoms, its solubility can be increased in acidic conditions.[3][7] A formulation for in vivo studies involved dissolving this compound in a solution containing 1N HCl and then adjusting the final pH to approximately 4.[7]
Troubleshooting Guide
Initial Steps: Preparing a Stock Solution
If you are encountering issues with dissolving this compound, start by preparing a concentrated stock solution in an appropriate organic solvent.
Recommended Protocol for Preparing a this compound Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to the tube to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate the solution in an ultrasonic bath for a short period.[1]
-
Ensure the solution is clear and free of any visible particulates before use.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Stock solutions in DMSO are stable for several months at -20°C.[4]
Advanced Steps: Formulations for Aqueous Solutions
For experiments requiring this compound to be in an aqueous solution, such as cell-based assays or in vivo studies, the following strategies can be employed to prevent precipitation.
This is the most common method for in vitro studies.
Workflow for Diluting DMSO Stock:
Caption: Workflow for diluting a this compound DMSO stock solution into an aqueous medium.
For in vivo studies, formulations often require a combination of solvents and surfactants to maintain solubility and bioavailability.
Example In Vivo Formulation Protocol:
This protocol is based on a formulation that has been used in published studies.[5]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 66 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Add the appropriate volume of the this compound DMSO stock to the PEG300 and mix until the solution is clear.
-
To this mixture, add Tween 80 and mix again until clear.
-
Finally, add sterile water (ddH2O) to reach the final desired volume and concentration.
-
This final solution should be used immediately.
Example Formulation Composition:
| Component | Volume Percentage |
| DMSO | 5% |
| PEG300 | 40% |
| Tween 80 | 5% |
| ddH2O | 50% |
This method is particularly useful for increasing the aqueous solubility of this compound for oral administration in preclinical studies.[7]
Experimental Protocol for pH-Adjusted Formulation:
-
Mix the this compound powder with approximately 2 molar equivalents of 1N HCl.
-
Add a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.
-
Vortex the mixture and sonicate for about 20 minutes.
-
Stir the mixture vigorously at room temperature overnight to ensure complete dissolution.
-
Adjust the pH of the solution to approximately 4 using 0.1N NaOH.
-
Add sterile water to reach the final desired volume.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble / 0.00292 mg/mL | [1][2][3] |
| Ethanol | Insoluble / ~1-2 mg/mL | [1][2][6] |
| DMSO | ≥14.8 mg/mL to 66 mg/mL | [1][5][6] |
| DMF | 25 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | [6] |
This compound Signaling Pathway
This compound is an antagonist of the MDM2 ubiquitin ligase, which leads to the stabilization and activation of the p53 tumor suppressor protein.[5][9][10] This activation can induce apoptosis in cancer cells.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. agouti-related-protein.com [agouti-related-protein.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Serdemetan Efficacy in p53-Mutant Cancers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Serdemetan in p53-mutant cancer models. The information is presented in a question-and-answer format to directly address potential challenges and provide clear, actionable solutions for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as JNJ-26854165) was initially developed as a small molecule antagonist of the MDM2 E3 ubiquitin ligase. In cells with wild-type p53, this compound was expected to inhibit the interaction between MDM2 and p53, leading to p53 stabilization and activation of downstream tumor-suppressive pathways, such as apoptosis and cell cycle arrest. However, subsequent research has revealed that this compound's activity is not solely dependent on a functional p53 pathway, as it demonstrates efficacy in p53-mutant cancer cells.[1][2]
Q2: How can this compound be effective in p53-mutant cancers if its primary target is an upstream regulator of p53?
This compound exhibits anti-cancer effects in p53-mutant models through p53-independent mechanisms. These include:
-
Inhibition of Cholesterol Transport: this compound has been shown to induce a phenotype reminiscent of Tangier disease by inhibiting cholesterol transport. This leads to the accumulation of cholesterol in endosomes and the degradation of the ATP-binding cassette subfamily A member-1 (ABCA1) transporter, ultimately triggering cell death.[3]
-
Antagonism of the Mdm2-HIF1α Axis: this compound can disrupt the interaction between MDM2 and Hypoxia-inducible factor 1-alpha (HIF1α). This leads to decreased levels of HIF1α and its downstream targets, including those involved in glycolysis, thereby impairing tumor cell metabolism and survival under hypoxic conditions.
Q3: What are the potential advantages of using this compound in p53-mutant cancers compared to other MDM2 inhibitors?
While many MDM2 inhibitors, such as Nutlins, are largely ineffective in p53-mutant cancers due to their reliance on a functional p53 protein, this compound's p53-independent mechanisms of action provide a therapeutic window in this context.[1][3] This makes this compound a more versatile agent for cancers with diverse p53 mutational statuses.
Q4: What types of p53-mutant cancer cell lines have shown sensitivity to this compound?
Studies have demonstrated this compound's activity across a range of p53-mutant cancer cell lines, including those from mantle cell lymphoma, multiple myeloma, and glioblastoma.[1][3]
Troubleshooting Guide
Issue 1: I am not observing significant cytotoxicity with this compound in my p53-mutant cancer cell line.
-
Question: What could be the reasons for the lack of response?
-
Answer:
-
Suboptimal Concentration: Ensure you have performed a dose-response curve to determine the optimal IC50 for your specific cell line. IC50 values for this compound in p53-mutant cell lines can range from the sub-micromolar to low micromolar range.[3]
-
Cell Line Specific Resistance: The sensitivity to this compound can be cell-line dependent. The expression levels of key proteins in the cholesterol transport pathway or the Mdm2-HIF1α axis may influence the response.
-
Drug Stability: this compound, like many small molecules, can be sensitive to storage conditions and repeated freeze-thaw cycles. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.
-
Assay Duration: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation time of your cell viability assay (e.g., to 72 or 96 hours).
-
-
-
Question: How can I troubleshoot this issue?
-
Answer:
-
Confirm Target Engagement: If possible, assess the downstream markers of this compound's p53-independent activity. For example, you can perform immunoblotting to check for changes in ABCA1 protein levels or the expression of HIF1α target genes.
-
Combination Therapy: Consider combining this compound with other anti-cancer agents. Synergistic effects have been observed when this compound is combined with radiation.[4] Combination with standard chemotherapeutics or other targeted agents may also enhance efficacy.
-
Alternative p53-Independent Mechanisms: Investigate if your cell line has any known resistance mechanisms to drugs that affect cholesterol metabolism or hypoxic signaling.
-
-
Issue 2: I am having difficulty interpreting the results of my cholesterol efflux assay after this compound treatment.
-
Question: What are the key controls I should include in my cholesterol efflux assay?
-
Answer:
-
Vehicle Control: This is essential to establish the baseline cholesterol efflux in your cells.
-
Positive Control: Use a known inducer of cholesterol efflux (e.g., a liver X receptor agonist) to ensure your assay is working correctly.
-
Negative Control: A condition with no cholesterol acceptor will help you determine the background level of cholesterol release.
-
-
-
Question: My results are highly variable. How can I improve the reproducibility of my cholesterol efflux assay?
-
Answer:
-
Cell Confluency: Ensure that cells are seeded at a consistent density and reach a similar level of confluency before starting the assay, as this can affect cholesterol metabolism.
-
Reagent Quality: Use high-quality, labeled cholesterol and ensure that your cholesterol acceptors are not degraded.
-
Incubation Times: Adhere strictly to the optimized incubation times for labeling, equilibration, and efflux.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in p53-Mutant and Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | 0.83 - 2.23 |
| U266 | Multiple Myeloma | Mutant | 2.37 - 2.48 |
| OPM-2 | Multiple Myeloma | Mutant | 2.37 - 2.48 |
| RPMI 8226 | Multiple Myeloma | Mutant | 2.37 - 2.48 |
| 293T | Epithelial | Mutant | 1.59 |
| GRANTA-519 | Mantle Cell Lymphoma | Wild-Type | 0.25 - 2.0 |
| MM1.S | Multiple Myeloma | Wild-Type | 1.43 - 2.22 |
| H929 | Multiple Myeloma | Wild-Type | 1.43 - 2.22 |
Data compiled from[3].
Table 2: Radiosensitizing Effects of this compound in p53-Mutant and Wild-Type Cancer Cell Lines
| Cell Line | p53 Status | This compound Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction | Sensitivity Enhancement Ratio |
| H460 | Wild-Type | 0.25 | - | - | 1.18 |
| A549 | Wild-Type | 5 | - | - | 1.36 |
| HCT116 | Wild-Type | 0.5 | 2 | 0.72 | - |
| HCT116 | Null | 0.5 | 2 | 0.97 | - |
Data compiled from[4].
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Immunoblotting
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-HIF1α, anti-ABCA1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Visualizations
Caption: p53-Independent Mechanisms of this compound Action.
Caption: Workflow for Assessing this compound Combination Therapy.
References
- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Radiosensitizing Effect of JNJ-26854165 (Serdemetan)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the radiosensitizing effects of JNJ-26854165 (Serdemetan) in preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with JNJ-26854165 and provides potential solutions.
| Issue | Potential Cause | Suggested Solution |
| High inter-experimental variability in radiosensitizing effect. | Inconsistent timing of drug administration relative to irradiation. | Standardize the incubation time with JNJ-26854165 before and after irradiation. A common starting point is a 24-hour pre-incubation. |
| Cell confluence at the time of treatment and irradiation. | Ensure consistent cell seeding density and confluence across all experimental replicates. | |
| Fluctuation in incubator CO2 and temperature. | Regularly calibrate and monitor incubator conditions to maintain a stable environment. | |
| Sub-optimal radiosensitization in p53 wild-type (WT) cancer cells. | Insufficient drug concentration to stabilize p53. | Perform a dose-response curve to determine the optimal concentration of JNJ-26854165 that induces p53 and its downstream target p21.[1][2] |
| Inadequate duration of drug exposure. | Extend the pre-incubation time with JNJ-26854165 to allow for maximal p53 activation and cell cycle arrest.[1][2] | |
| Limited or no radiosensitizing effect observed. | The cell line may have a mutant or null p53 status. | Confirm the p53 status of your cell line. JNJ-26854165's radiosensitizing effect is more pronounced in p53 WT cells.[1] |
| The experimental endpoint is not sensitive enough to detect radiosensitization. | Utilize a clonogenic survival assay, which is the gold standard for assessing radiosensitivity.[3][4] | |
| Unexpected cytotoxicity at effective radiosensitizing concentrations. | The cell line is highly sensitive to JNJ-26854165 monotherapy. | Lower the concentration of JNJ-26854165 and/or shorten the incubation time. Even at lower, less cytotoxic concentrations, a radiosensitizing effect may be observed. |
| Difficulty dissolving JNJ-26854165. | JNJ-26854165 has limited solubility in aqueous solutions. | Prepare stock solutions in dimethyl sulfoxide (DMSO). For in vivo studies, a formulation with 1N HCl and 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water can be used.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-26854165 as a radiosensitizer?
A1: JNJ-26854165, also known as this compound, primarily acts as a small molecule antagonist of the human double minute 2 (HDM2) E3 ubiquitin ligase.[7][8] By inhibiting HDM2, JNJ-26854165 prevents the degradation of the p53 tumor suppressor protein.[8] This leads to the accumulation of p53, which in turn transcriptionally activates downstream targets like p21, inducing cell cycle arrest (notably at the G2/M phase) and apoptosis.[1][2] The G2/M arrest makes cancer cells more susceptible to the DNA-damaging effects of ionizing radiation.
Q2: Does JNJ-26854165 have any p53-independent mechanisms that could contribute to radiosensitization?
A2: Yes, research suggests that JNJ-26854165 possesses p53-independent activities. It has been shown to inhibit cholesterol transport, leading to the degradation of the ABCA1 transporter and accumulation of cholesterol in endosomes, which can induce cell death.[5] Additionally, JNJ-26854165 can antagonize the Mdm2-HIF1α axis, resulting in decreased levels of HIF1α and its downstream targets involved in angiogenesis and glycolysis, such as VEGF.[9][10] These effects on tumor metabolism and microenvironment could indirectly contribute to its radiosensitizing properties.
Q3: What are the key signaling pathways involved in the radiosensitizing effect of JNJ-26854165?
A3: The central pathway involves the inhibition of the MDM2-p53 interaction. This leads to p53 stabilization and activation, resulting in the transcription of genes that regulate cell cycle arrest and apoptosis.
Caption: JNJ-26854165-mediated p53 activation pathway enhancing radiosensitivity.
Q4: How can I experimentally verify the mechanism of action of JNJ-26854165 in my cell line?
A4: To verify the on-target effect of JNJ-26854165, you can perform the following experiments:
-
Western Blotting: Assess the protein levels of p53, MDM2, and p21 following treatment with JNJ-26854165. You should observe an increase in p53 and p21 levels.
-
Flow Cytometry: Analyze the cell cycle distribution to confirm G2/M arrest.
-
Immunofluorescence: Visualize the nuclear accumulation of p53.
Q5: What are some potential combination strategies to further enhance the radiosensitizing effect of JNJ-26854165?
A5: Combining JNJ-26854165 with other agents that target different aspects of the radiation response could lead to synergistic effects. Consider the following:
-
DNA Damage Repair Inhibitors: Combining with inhibitors of PARP or ATM could further compromise the cell's ability to repair radiation-induced DNA damage.
-
Other Chemotherapeutic Agents: JNJ-26854165 has shown synergy with agents like AraC and doxorubicin in leukemia models.[11][12]
-
Targeting p53-independent pathways: Combining with drugs that modulate cholesterol metabolism or inhibit HIF1α could enhance its efficacy.
Quantitative Data Summary
| Cell Line | p53 Status | JNJ-26854165 IC50 (µM) | Sensitizer Enhancement Ratio (SER) at specified concentration | Reference |
| H460 | Wild-Type | 3.9 | 1.18 at 0.25 µM | [1][2] |
| A549 | Wild-Type | 8.7 | 1.36 at 5 µM | [1][2] |
| HCT116 | Wild-Type | 0.97 | Not specified | [1][2] |
| HCT116 | Null | 7.74 | Not specified | [1][2] |
| OCI-AML-3 | Wild-Type | 0.24 | Not applicable | [7] |
| MOLM-13 | Wild-Type | 0.33 | Not applicable | [7] |
Key Experimental Protocols
1. Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Methodology:
-
Cell Seeding: Plate cells at a low density in 6-well plates to allow for individual colony formation. The number of cells seeded will depend on the radiation dose and the expected survival fraction.
-
Drug Treatment: Allow cells to attach overnight, then treat with the desired concentration of JNJ-26854165 or vehicle control for a specified pre-incubation period (e.g., 24 hours).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data on a log-linear scale to generate survival curves. The sensitizer enhancement ratio (SER) can be calculated from these curves.
Caption: Workflow for a clonogenic survival assay to assess radiosensitization.
2. Western Blot for p53 and p21 Induction
This protocol details the detection of key protein markers to confirm the mechanism of action of JNJ-26854165.
Methodology:
-
Cell Lysis: Treat cells with JNJ-26854165 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of JNJ-26854165 on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with JNJ-26854165 for the desired time.
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be expected.
References
- 1. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Altering the Response to Radiation: Sensitizers and Protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. agouti-related-protein.com [agouti-related-protein.com]
- 9. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 10. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating weight loss in mice treated with JNJ-26854165
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-26854165 in murine models. The following information is intended to assist in mitigating common side effects, specifically weight loss, and to provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss in mice treated with JNJ-26854165. Is this a known side effect?
A1: Yes, weight loss has been reported as a side effect in mice treated with JNJ-26854165. In a study conducted by the Pediatric Preclinical Testing Program, weight loss and morbidity were observed in mice receiving a 20 mg/kg daily dose, which necessitated a 25% dose reduction during the study. While the exact mechanisms driving this weight loss are not fully elucidated, they are likely multifactorial and related to the compound's mechanisms of action.
Q2: What are the potential mechanisms behind JNJ-26854165-induced weight loss?
A2: JNJ-26854165 has two primary mechanisms of action that could contribute to weight loss:
-
p53 Activation: JNJ-26854165 is an antagonist of the human double minute 2 (HDM2) protein, which leads to the activation of the p53 tumor suppressor protein.[1][2][3] Activated p53 can induce cell cycle arrest and apoptosis, and systemic activation may contribute to general malaise, reduced food intake, and consequently, weight loss.
-
Inhibition of Cholesterol Transport: JNJ-26854165 has been shown to inhibit cholesterol transport and induce a phenotype similar to Tangier disease by promoting the degradation of the ATP-binding cassette subfamily A member 1 (ABCA1) transporter.[1][2] Disruption of cholesterol homeostasis can impact various cellular processes and may contribute to metabolic disturbances leading to weight loss.
Q3: At what point should we become concerned about the degree of weight loss in our experimental animals?
A3: Significant weight loss is a critical humane endpoint in animal studies. A common guideline is to consider intervention when an animal loses 15-20% of its initial body weight. It is imperative to adhere to your institution's specific Institutional Animal Care and Use Committee (IACUC) guidelines for humane endpoints.
Q4: Can we adjust the dose of JNJ-26854165 to mitigate weight loss?
A4: Dose reduction can be a viable strategy. As mentioned, a 25% dose reduction was implemented in a previous study due to weight loss.[4] However, any dose modification should be carefully considered in the context of your experimental design, as it may impact the therapeutic efficacy of the compound. A dose-response study may be necessary to identify a dose that balances efficacy with manageable toxicity.
Troubleshooting Guide: Mitigating Weight Loss
This guide provides practical steps to monitor and manage weight loss in mice treated with JNJ-26854165.
Monitoring and Early Detection
Consistent and accurate monitoring is the first line of defense.
| Parameter | Frequency | Method | Notes |
| Body Weight | Daily | Calibrated digital scale | Weigh at the same time each day to minimize diurnal variations. |
| Food Intake | Daily | Measure remaining food from a known starting amount. | Account for spillage. |
| Water Intake | Daily | Measure remaining water from a known starting volume. | |
| Clinical Signs | Daily | Visual assessment | Look for signs of distress such as hunched posture, rough coat, lethargy, or dehydration (skin tenting). |
Supportive Care and Nutritional Supplementation
If weight loss is observed, prompt implementation of supportive care is crucial.
| Intervention | Rationale | Protocol |
| Dietary Supplementation | To provide a highly palatable and calorie-dense food source to counteract reduced appetite. | Provide a high-calorie, palatable dietary supplement in addition to the standard chow. Options include commercially available gel-based supplements or nutrient-rich mashes. |
| Hydration Support | To prevent dehydration, which can exacerbate weight loss and other clinical signs. | Provide a supplementary water source, such as a hydrogel pack or a water bottle with a longer sipper tube, to make drinking easier. In cases of significant dehydration, subcutaneous fluid administration may be warranted under veterinary guidance. |
| Environmental Enrichment | To reduce stress, which can contribute to poor appetite and weight loss. | Ensure appropriate nesting material and housing enrichment are provided. |
Experimental Protocols
Protocol 1: Preparation of a High-Calorie Mash
Objective: To create a palatable, high-energy food supplement to encourage eating in mice with reduced appetite.
Materials:
-
Standard rodent chow pellets
-
Warm water or electrolyte solution
-
Optional: High-calorie nutritional supplement (e.g., peanut butter, sweetened condensed milk - use with caution and consistency)
-
Shallow dish or petri dish
Procedure:
-
Grind standard rodent chow pellets into a fine powder.
-
Slowly add warm water or electrolyte solution to the powdered chow while mixing until a soft, paste-like consistency is achieved. The mash should be moist but not overly wet.
-
If using, incorporate a small, consistent amount of a high-calorie supplement to increase palatability and caloric content.
-
Place a small amount of the fresh mash in a shallow dish on the cage floor.
-
Prepare the mash fresh daily to prevent spoilage.
-
Monitor consumption and adjust the amount provided as needed.
Protocol 2: Subcutaneous Fluid Administration
Objective: To correct dehydration in mice exhibiting clinical signs. Note: This procedure should be performed by trained personnel under an approved animal protocol.
Materials:
-
Sterile, isotonic saline (0.9% NaCl) or Lactated Ringer's solution, warmed to body temperature.
-
Sterile syringe (1 or 3 mL)
-
Sterile needle (25-27 gauge)
-
Disinfectant for the injection site
Procedure:
-
Gently restrain the mouse.
-
Lift the skin between the shoulder blades to create a "tent."
-
Insert the needle into the base of the tent, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Slowly inject the warmed fluids. The typical volume is 1-2 mL per 30g mouse, but this should be determined in consultation with a veterinarian.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for absorption of the fluid bolus.
Visualizations
Signaling Pathways
Caption: Dual mechanisms of action of JNJ-26854165.
Experimental Workflow
Caption: Workflow for managing weight loss in mice.
References
- 1. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of cholesterol transport and degradation of ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Validation & Comparative
Serdemetan's Efficacy: A Tale of Two HCT116 Cell Lines Defined by p53 Status
A Comparative Analysis of Serdemetan's Anti-Cancer Activity in p53-Wild-Type and p53-Null HCT116 Cells
This compound (JNJ-26854165), a novel small molecule inhibitor, has demonstrated anti-proliferative effects in various cancer cell lines. Its primary mechanism of action is understood to be the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2). This interaction is a critical checkpoint in cancer progression, making its disruption a promising therapeutic strategy. This guide provides a comparative analysis of the efficacy of this compound in HCT116 human colon cancer cells with two distinct genetic backgrounds: those with functional, wild-type p53 (p53-WT) and those where the p53 gene has been knocked out (p53-null).
Mechanism of Action: The p53-MDM2 Axis
In cancer cells with wild-type p53, this compound is designed to interfere with the p53-MDM2 feedback loop. By blocking the binding of MDM2 to p53, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In p53-null cells, this primary mechanism is absent, suggesting a reduced sensitivity to this compound.
Caption: this compound's mechanism in p53-WT vs p53-null cells.
Quantitative Comparison of this compound's Efficacy
The differential response to this compound between p53-WT and p53-null HCT116 cells is evident in preclinical studies. Key metrics such as clonogenic survival and IC50 values highlight the p53-dependent nature of this compound's activity.
| Parameter | p53-WT HCT116 | p53-null HCT116 | Reference |
| Surviving Fraction at 0.5µM this compound + 2Gy Irradiation | 0.72 | 0.97 | [1] |
| IC50 (µM/l) in Mouse Embryonic Fibroblasts (MEFs) | 3.87 | 19.95 | [2] |
These data clearly indicate that HCT116 cells with wild-type p53 are significantly more sensitive to this compound, especially in combination with radiotherapy, as evidenced by the lower surviving fraction[1]. The IC50 values from a study on mouse embryonic fibroblasts further support the p53-dependent efficacy of this compound, with a substantially lower concentration required to inhibit the growth of p53-WT cells compared to their p53-null counterparts[2]. While this compound does exhibit some activity in p53-null cells, it is to a much lesser extent[1].
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of this compound in HCT116 cells, based on common laboratory practices.
Cell Culture and Drug Treatment
HCT116 p53-WT and p53-null cells are cultured in a suitable medium such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2[3][4]. For drug treatment, this compound is dissolved in a solvent like DMSO to create a stock solution, which is then diluted to the desired concentrations in the culture medium.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony.
-
Cells are seeded at a low density in 6-well plates.
-
After 24 hours, cells are treated with this compound at various concentrations, with or without irradiation.
-
The medium is replaced with fresh medium after the treatment period.
-
Plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, MTT reagent is added to each well and incubated for 3-4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader[3][5].
-
Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a method like the Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p53, p21, and a loading control like GAPDH).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate[6].
Caption: Workflow for comparing this compound's efficacy.
Conclusion
The available data strongly support a p53-dependent mechanism of action for this compound in HCT116 colorectal cancer cells. The significantly higher efficacy observed in p53-WT cells compared to p53-null cells underscores the importance of the p53 signaling pathway for the therapeutic effect of this compound. These findings have important implications for the clinical development of this compound, suggesting that patient selection based on p53 status could be crucial for maximizing its therapeutic benefit. Further research into the off-target effects of this compound in p53-null cells may reveal additional mechanisms of action and potential combination therapies.
References
- 1. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crs.org.tw [crs.org.tw]
- 4. Crocetin suppresses the growth and migration in HCT-116 human colorectal cancer cells by activating the p-38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-26854165 (Serdemetan): A Comparative Analysis of a Dual-Mechanism Tryptamine Derivative in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-26854165 (Serdemetan), a novel tryptamine derivative, with other emerging tryptamine-based compounds in the field of oncology. JNJ-26854165 has garnered significant interest due to its multifaceted anti-cancer properties, initially identified as an inhibitor of the p53-MDM2 interaction and later discovered to also modulate cholesterol homeostasis. This dual mechanism of action distinguishes it from many other anti-cancer agents and provides a compelling case for its investigation.
Performance and Efficacy: A Data-Driven Comparison
JNJ-26854165 has demonstrated potent anti-proliferative and pro-apoptotic activity across a spectrum of cancer cell lines, including those with both wild-type and mutant p53 status.[1][2] Its efficacy is highlighted by low micromolar to nanomolar IC50 values in various hematological and solid tumor models.
Table 1: Comparative Anti-proliferative Activity (IC50) of Tryptamine Derivatives
| Compound | Cancer Type | Cell Line | p53 Status | IC50 (µM) | Citation |
| JNJ-26854165 (this compound) | Acute Myeloid Leukemia | OCI-AML-3 | Wild-Type | 0.24 | [3] |
| Acute Myeloid Leukemia | MOLM-13 | Wild-Type | 0.33 | [3] | |
| Acute Lymphoid Leukemia | NALM-6 | Wild-Type | 0.32 | [3] | |
| Acute Lymphoid Leukemia | REH | Null | 0.44 | [3] | |
| Mantle Cell Lymphoma | JeKo-1 | Mutant | 0.25 - 3 | [1] | |
| Multiple Myeloma | OPM-2 | Mutant | 0.25 - 3 | [1] | |
| Glioblastoma | GBM2 | Not Specified | 0.3 | [2] | |
| Compound 9 (Tryptamine-pyrimidine conjugate) | Hematological Cancers | Various | Not Specified | 0.57 - 65.32 | [4][5] |
| Compound 13 (Tryptamine-azelayl conjugate) | Colorectal Cancer | HT29 | Not Specified | 0.006 | [4][5] |
| Compound 14 (Tryptamine-azelayl conjugate) | Squamous Carcinoma | A431 | Not Specified | 0.0072 | [5] |
| Ovarian Cancer | IGROV1 | Not Specified | 0.0015 | [5] | |
| Compound 6h (Tryptamine-piperazine-2,5-dione conjugate) | Pancreatic Cancer | AsPC-1 | Not Specified | 6 | [6] |
| Pancreatic Cancer | SW1990 | Not Specified | 6 | [6] |
Mechanisms of Action: A Tale of Two Pathways for JNJ-26854165
JNJ-26854165 was initially developed as an antagonist of the E3 ubiquitin ligase HDM2 (the human homolog of MDM2).[7] By inhibiting the interaction between HDM2 and the tumor suppressor protein p53, JNJ-26854165 prevents the degradation of p53, leading to its accumulation and the subsequent activation of p53-mediated apoptosis in cancer cells with wild-type p53.[3][7]
However, research has revealed a second, p53-independent mechanism of action. JNJ-26854165 has been shown to inhibit cholesterol transport and induce the degradation of the cholesterol transporter ABCA1.[1] This disruption of cholesterol homeostasis leads to cell death, even in cancer cells with mutant or null p53.[1] This dual functionality gives JNJ-26854165 a broader spectrum of potential activity compared to compounds that solely target the p53 pathway.
In contrast, other tryptamine derivatives in cancer research exhibit different mechanisms. For instance, certain tryptamine-piperazine-2,5-dione conjugates have been shown to inhibit the phosphorylation of oncogenic proteins such as ERK and AKT.[6] Other novel synthetic tryptamine derivatives have shown potent cytotoxic effects, although their precise molecular targets are still under investigation.[4][5][8]
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental procedures involved in the study of these compounds, the following diagrams are provided.
Caption: Dual signaling pathways of JNJ-26854165 in cancer cells.
Caption: General experimental workflow for evaluating tryptamine derivatives.
Key Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the tryptamine derivative (e.g., JNJ-26854165) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells and treat with the compound of interest as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in the treated versus control groups.
Cell Cycle Analysis
-
Cell Preparation: Culture and treat cells as previously described. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[1]
Radiosensitizing Potential
JNJ-26854165 has also been investigated as a potential radiosensitizer.[9][10] In combination with radiation, it has been shown to cause a greater than additive increase in tumor growth delay in vivo.[9] This effect is associated with G2/M cell cycle arrest and increased expression of p53 and p21.[9] The ability of JNJ-26854165 to inhibit proliferation and migration of endothelial cells further suggests its potential to disrupt tumor vasculature, adding another dimension to its anti-cancer activity when combined with radiotherapy.[9]
Clinical Perspective
JNJ-26854165 (this compound) has undergone Phase I clinical trials in patients with advanced solid tumors.[11][12] While it was generally well-tolerated and showed dose-proportional pharmacokinetics, it demonstrated modest clinical activity as a monotherapy.[13] One of the dose-limiting toxicities observed was QTc prolongation.[13]
Conclusion
JNJ-26854165 stands out in the landscape of tryptamine derivatives in cancer research due to its well-characterized dual mechanism of action, targeting both the p53 pathway and cholesterol metabolism. This provides a potential advantage in treating a broader range of tumors, including those that are resistant to therapies solely targeting p53. While other novel tryptamine derivatives have shown remarkable potency in preclinical studies, their mechanisms of action are often less understood. The radiosensitizing properties of JNJ-26854165 further enhance its therapeutic potential. Future research should focus on combinatorial strategies to enhance the efficacy of JNJ-26854165 and to further elucidate the molecular targets and pathways of other promising tryptamine-based anti-cancer agents.
References
- 1. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03740D [pubs.rsc.org]
- 7. agouti-related-protein.com [agouti-related-protein.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Research Study of JNJ-26854165 to Determine the Safety and Dose in Patients With Advanced Stage or Refractory Solid Tumors. [ctv.veeva.com]
- 13. pharmacoj.com [pharmacoj.com]
The Landscape of MDM2 Antagonists in Solid Tumors: A Comparative Analysis of Serdemetan and its Contemporaries
For researchers, scientists, and drug development professionals, the quest for effective, targeted cancer therapies is a continuous endeavor. Among the promising strategies is the inhibition of the MDM2-p53 interaction, a critical node in tumor suppression. This guide provides a comparative overview of Serdemetan (JNJ-26854165) and other key MDM2 antagonists—Milademetan, Siremadlin, Navtemadlin, and Alrizomadlin—that have been investigated in the context of solid tumors. We present a synthesis of their performance, supported by preclinical and clinical data, and detail the experimental methodologies employed in their evaluation.
The tumor suppressor protein p53 plays a pivotal role in preventing cancer development by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression or amplification of MDM2. This has made the disruption of the MDM2-p53 interaction a compelling therapeutic target. Small molecule inhibitors designed to fit into the p53-binding pocket of MDM2 can restore p53 function, leading to tumor cell death.
This guide will delve into the specifics of this compound and its counterparts, offering a data-driven comparison to aid in the understanding and future development of this class of anti-cancer agents.
Mechanism of Action: Restoring the Guardian of the Genome
MDM2 antagonists share a common mechanism of action: they are designed to inhibit the protein-protein interaction between MDM2 and p53. By binding to the hydrophobic pocket on MDM2 that p53 normally occupies, these small molecules prevent MDM2 from targeting p53 for degradation. This leads to the accumulation and activation of p53, which can then transcribe its target genes, such as CDKN1A (encoding p21) and PUMA, to induce cell cycle arrest and apoptosis in tumor cells.
Preclinical Performance: A Head-to-Head Comparison
The in vitro efficacy of MDM2 antagonists is typically assessed by their ability to inhibit the proliferation of cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other MDM2 inhibitors across various solid tumor cell lines.
| Drug Name (Alias) | Cell Line | Tumor Type | p53 Status | IC50 (µM) | Citation(s) |
| This compound (JNJ-26854165) | H460 | Lung Cancer | Wild-Type | 3.9 | [1][2] |
| A549 | Lung Cancer | Wild-Type | 8.7 | [1][2] | |
| HCT116 | Colon Cancer | Wild-Type | 0.97 | [1] | |
| HCT116 | Colon Cancer | Null | 7.74 | [1] | |
| GBM2 | Glioblastoma | Not Specified | 0.3 | [3] | |
| Various | Various | Wild-Type & Mutant | 0.25 - 3 | [4] | |
| Milademetan (DS-3032b) | SK-N-SH | Neuroblastoma | Wild-Type | 0.0219 | [5][6] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 0.0177 | [5][6] | |
| IMR32 | Neuroblastoma | Wild-Type | 0.0526 | [5][6] | |
| LAN5 | Neuroblastoma | Wild-Type | 0.0441 | [5][6] | |
| Siremadlin (HDM201) | Nalm-6 | B-cell Leukemia | Wild-Type | ≤ 0.146 | [7] |
| OCI-Ly3 | B-cell Lymphoma | Wild-Type | ≤ 0.146 | [7] | |
| HAL-01 | B-cell Leukemia | Wild-Type | ≤ 0.146 | [7] | |
| Navtemadlin (AMG-232) | HCT116 | Colorectal Cancer | Wild-Type | 0.01 | [8] |
| A1207 | Uterine Carcinoma | Wild-Type | 0.047 | [9] | |
| DBTRG-05MG | Glioblastoma | Wild-Type | 0.011 | [9] | |
| U87MG | Glioblastoma | Wild-Type | 0.018 | [9] | |
| Glioblastoma Stem Cells | Glioblastoma | Wild-Type | 0.076 | [9] | |
| Alrizomadlin (APG-115) | AGS | Gastric Cancer | Wild-Type | 0.0189 | [10] |
| MKN45 | Gastric Cancer | Wild-Type | 0.1035 | [10] | |
| SJSA-1 | Osteosarcoma | Wild-Type | 2.7 | [11] | |
| MOLM-13 | AML | Wild-Type | 0.0268 | [12] | |
| MV-4-11 | AML | Wild-Type | 0.1659 | [12] | |
| OCI-AML-3 | AML | Wild-Type | 0.3156 | [12] |
Clinical Efficacy in Solid Tumors
The clinical activity of MDM2 antagonists in solid tumors has been evaluated in several Phase I and II trials. The objective response rate (ORR) is a key metric for assessing anti-tumor efficacy. The table below summarizes the reported ORRs for these compounds in patients with advanced solid tumors.
| Drug Name | Phase | Tumor Types | Objective Response Rate (ORR) | Citation(s) |
| This compound | I | Advanced Solid Tumors | One partial response in a breast cancer patient (out of 71 patients) | [13] |
| Milademetan | II | MDM2-amplified, TP53-WT Advanced Solid Tumors | 19.4% (6/31 patients with confirmed molecular testing) | [14][15][16] |
| Siremadlin | I | Advanced Wild-Type TP53 Solid Tumors | 10.3% | [17][18][19][20] |
| Navtemadlin | Ib/II | TP53-WT Merkel Cell Carcinoma (post anti-PD-1/L1) | 25% (confirmed) | [21] |
| Alrizomadlin | II | Advanced Adenoid Cystic Carcinoma (monotherapy) | 16.7% | [22][23] |
| II | PD-1/PD-L1 resistant Melanoma (in combination with Pembrolizumab) | 24.1% | [24][25][26] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of therapeutic agents. Below are methodologies for key experiments cited in the evaluation of MDM2 antagonists.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the MDM2 antagonist (e.g., this compound, Milademetan) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Solubilization and Measurement: If using MTT, a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells, and the IC50 value is calculated using non-linear regression analysis.
Western Blotting for p53 and p21 Activation
This technique is used to detect the levels of specific proteins, in this case, p53 and its downstream target p21, to confirm on-target drug activity.
Methodology:
-
Cell Lysis: Cancer cells are treated with the MDM2 antagonist for various time points (e.g., 6, 12, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of drug candidates in a living organism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agouti-related-protein.com [agouti-related-protein.com]
- 3. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alrizomadlin | APG-115 | MDM2 inhibitor | apoptosis | TargetMol [targetmol.com]
- 13. A phase I first-in-human pharmacokinetic and pharmacodynamic study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Navtemadlin (KRT-232) activity after failure of anti-PD-1/L1 therapy in patients (pts) with <em>TP53<sup>WT</sup></em> Merkel cell carcinoma (MCC). - ASCO [asco.org]
- 22. ASCO 2025: Alrizomadlin Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]
- 23. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 24. Live from ASCO 2021 | Ascentage Pharma Presents Updated Results of MDM2-p53 Inhibitor Alrizomadlin (APG-115) Demonstrating an ORR of 24.1% Including Complete Response in Combination with Pembrolizumab in Patients with Advanced Melanoma Resistant or Refractory to Prior Immuno-Oncologic Drugs [prnewswire.com]
- 25. Live from ASCO 2021 | Ascentage Pharma Presents Updated Results of MDM2-p53 Inhibitor Alrizomadlin (APG-115) Demonstrating an ORR of 24.1% Including Complete Response in Combination with Pembrolizumab in Patients with Advanced Melanoma Resistant or Refractory to Prior Immuno-Oncologic Drugs - [ascentage.com]
- 26. cancernetwork.com [cancernetwork.com]
Serdemetan's Anti-Cancer Activity: A Comparative Cross-Validation in Diverse Cancer Cell Line Panels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Serdemetan's (JNJ-26854165) activity across various cancer cell line panels. We present a comparative analysis of its performance, supported by experimental data, against other MDM2 inhibitors and in the context of p53 status. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these findings.
Mechanism of Action: Targeting the MDM2-p53 Axis
This compound is a small molecule antagonist of the Mouse Double Minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor protein.[1] Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus maintaining low intracellular levels of p53. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis. This compound acts by inhibiting the interaction between MDM2 and p53, thereby preventing p53 degradation, leading to its accumulation and the subsequent activation of p53-mediated downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Comparative Efficacy of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, demonstrating varying degrees of efficacy that are often correlated with the p53 status of the cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [3] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [3] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [3] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | N/A |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | N/A |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 0.97 | N/A |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 7.74 | N/A |
| Granta 519 | Mantle Cell Lymphoma | Wild-Type | 0.25 | [4] |
| Jeko-1 | Mantle Cell Lymphoma | Wild-Type | 2.0 | [4] |
| MM1.S | Multiple Myeloma | Wild-Type | 1.43 | [4] |
| U266 | Multiple Myeloma | Mutant | 2.48 | [4] |
Comparison with Other MDM2 Inhibitors
While direct, large-scale head-to-head studies are limited, data suggests that second-generation MDM2 inhibitors like Idasanutlin (RG7388) exhibit greater potency than first-generation compounds.
Table 2: Comparative IC50 Values of MDM2 Inhibitors in Selected Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Nutlin-3a IC50 (µM) | Idasanutlin (RG7388) IC50 (µM) | Milademetan IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | - | ~2.5 | 0.01 | - |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.97 | ~1.0 | 0.01 | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | - | >30 | 2.00 | 4.51 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | - | 21.75 | 7.62 | 8.87 |
| MCF-10A | Non-malignant Breast | Wild-Type | - | 29.68 | 6.81 | 8.87 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.[5][6][7]
Impact of p53 Status on this compound's Activity
This compound's efficacy is significantly influenced by the p53 status of the cancer cells.
-
p53 Wild-Type Cells: In cells harboring wild-type p53, this compound effectively stabilizes p53, leading to the induction of p21, cell cycle arrest, and apoptosis.[4] This is reflected in the generally lower IC50 values observed in p53 wild-type cell lines.[2]
-
p53 Mutant/Null Cells: While the primary mechanism of action is p53-dependent, this compound has also demonstrated activity in some p53 mutant or null cell lines, albeit often at higher concentrations.[4] This suggests the existence of secondary, p53-independent mechanisms of action, which may involve the inhibition of cholesterol transport.[4] Studies have shown that while early apoptosis is a key outcome in p53 wild-type cells, p53 mutant cells may undergo delayed apoptosis following treatment with this compound.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Serdemetan's In Vivo Efficacy: A Comparative Guide to its Impact on Tumor Growth Delay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo validation of Serdemetan (JNJ-26854165), a novel small molecule targeting the MDM2-p53 signaling pathway, and its effect on tumor growth delay. By objectively comparing its performance with the first-generation MDM2 inhibitor, Nutlin-3, and elucidating its dual mechanism of action, this document serves as a critical resource for preclinical and clinical cancer research.
I. Comparative Efficacy in Tumor Growth Delay
This compound has demonstrated significant antitumor activity in various preclinical xenograft models, including those resistant to conventional therapies. Its efficacy extends to both p53 wild-type and mutant tumors, a key differentiator from earlier MDM2 inhibitors.
Table 1: In Vivo Efficacy of this compound in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Findings | Citation(s) |
| Pediatric Solid Tumors & ALL | Multiple | CB17SC scid-/- or BALB/c nu/nu mice | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival (EFS) distribution compared to control in 18 of 37 solid tumor xenografts and 5 of 7 ALL xenografts. Objective responses (Partial or Complete Response) were observed in 4 of 37 solid tumor xenografts and 2 of 7 ALL xenografts. Activity was noted in both p53 wild-type and mutant xenografts. | [1] |
| Non-Small Cell Lung Cancer | H460 | N/A | In combination with radiation | Dose enhancement factor of 1.9, indicating a greater than additive increase in tumor growth delay. | [2] |
| Non-Small Cell Lung Cancer | A549 | N/A | In combination with radiation | Dose enhancement factor of 1.6, showing significant radiosensitizing potential. | [2] |
Comparison with Nutlin-3
Table 2: In Vivo Efficacy of Nutlin-3 in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Findings | Citation(s) |
| Medulloblastoma | N/A | N/A | Oral administration | Significantly delayed tumor growth and prolonged survival in mice with established medulloblastoma xenografts. | [3][4][5] |
| Neuroblastoma | N/A | Mice with established chemoresistant xenografts | Oral administration | Effective inhibition of tumor growth. | [6] |
| Gastric Cancer | N/A | MDM2 overexpressed xenograft model | N/A | Confirmed in vivo antitumor effect, both alone and in combination with 5-fluorouracil. | [7] |
Key Distinction: The most significant difference lies in their activity spectrum. This compound's ability to induce tumor growth delay in p53-mutant models suggests a broader therapeutic potential compared to Nutlin-3, which is primarily limited to p53 wild-type cancers.[1][8]
II. Mechanism of Action: A Dual Approach
This compound's unique efficacy profile stems from its dual mechanism of action, targeting both p53-dependent and p53-independent pathways.
p53-Dependent Pathway: Reactivating the Guardian
Like other MDM2 inhibitors, this compound disrupts the interaction between MDM2 and the tumor suppressor protein p53. This inhibition prevents the proteasomal degradation of p53, leading to its accumulation and the activation of downstream targets that induce cell cycle arrest and apoptosis.[2]
p53-Independent Pathway: Targeting Tumor Metabolism
Crucially, this compound also exhibits a p53-independent mechanism of action by antagonizing the Mdm2-HIF1α axis.[1][9][10][11] Under hypoxic conditions, often found in solid tumors, HIF1α is stabilized and promotes angiogenesis and glycolysis. Mdm2 is known to stabilize HIF1α. This compound disrupts this interaction, leading to a decrease in HIF1α levels and its downstream targets, including VEGF and key glycolytic enzymes. This action effectively cuts off the tumor's blood and energy supply, contributing to tumor growth delay even in the absence of functional p53.
III. Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunodeficient mice, such as CB17SC scid-/- or BALB/c nu/nu mice, are typically used to prevent rejection of human tumor xenografts.[1]
-
Tumor Cell Implantation: Human cancer cell lines are cultured and then subcutaneously injected into the flank of the mice.
-
Treatment Regimen:
-
This compound: Administered via oral gavage at a dose of 20 mg/kg, typically on a schedule of 5 consecutive days followed by a rest period, repeated for several weeks.[1]
-
Vehicle Control: A control group receives the vehicle solution used to dissolve this compound.
-
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Efficacy Endpoints:
-
Tumor Growth Delay: The time it takes for tumors in the treated group to reach a predetermined size compared to the control group.
-
Tumor Growth Inhibition (T/C ratio): The ratio of the median tumor volume of the treated group to the median tumor volume of the control group.
-
Objective Responses: Categorized as Complete Response (CR; disappearance of the tumor), Partial Response (PR; significant reduction in tumor size), Stable Disease (SD), or Progressive Disease (PD).[1]
-
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences in tumor growth between the treated and control groups.
IV. Conclusion
This compound represents a significant advancement in the development of MDM2-p53 pathway inhibitors. Its ability to induce tumor growth delay in both p53 wild-type and mutant tumors, through a dual mechanism of action, positions it as a promising candidate for a broader range of cancer types than first-generation inhibitors. The experimental data strongly supports its continued investigation in clinical settings, both as a monotherapy and in combination with other anticancer agents, such as radiation. Further head-to-head in vivo comparative studies with other MDM2 inhibitors will be invaluable in precisely defining its therapeutic advantages.
References
- 1. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 10. "this compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels" by Allan R. Albig [scholarworks.boisestate.edu]
- 11. researchgate.net [researchgate.net]
Serdemetan's Duality: A Comparative Guide to its Impact on Wild-Type vs. Mutant p53 Xenografts
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic impact of Serdemetan (JNJ-26854165) on preclinical xenograft models harboring wild-type versus mutant p53. Developed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to elucidate the nuanced activity of this MDM2 antagonist.
Executive Summary
This compound, initially characterized as a p53 activator through its inhibition of the MDM2-p53 interaction, has demonstrated a broader and more complex mechanism of action than first understood. Preclinical studies in xenograft models reveal that this compound exerts potent anti-tumor effects in cancers with both wild-type and mutant p53 status. This dual activity suggests that while the restoration of p53 function is a key therapeutic outcome in wild-type scenarios, this compound also engages p53-independent pathways to induce cell death in tumors with mutated p53. This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of this compound's efficacy in wild-type and mutant p53 contexts.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Wild-Type | Colon Carcinoma | 0.97 | [1] |
| HCT116 | Null | Colon Carcinoma | 7.74 | [1] |
| H460 | Wild-Type | Non-small Cell Lung Cancer | 3.9 | [1] |
| A549 | Wild-Type | Non-small Cell Lung Cancer | 8.7 | [1] |
| OCI-AML-3 | Wild-Type | Acute Myeloid Leukemia | 0.24 | [2] |
| MOLM-13 | Wild-Type | Acute Myeloid Leukemia | 0.33 | [2] |
| NALM-6 | Wild-Type | Acute Lymphoblastic Leukemia | 0.32 | [2] |
| REH | Wild-Type | Acute Lymphoblastic Leukemia | 0.44 | [2] |
| MCL Cells | Wild-Type | Mantle Cell Lymphoma | 0.25 - 2.0 | [3] |
| MM Cells | Wild-Type | Multiple Myeloma | 1.43 - 2.22 | [3] |
| MCL Cells | Mutant | Mantle Cell Lymphoma | 0.83 - 2.23 | [3] |
| MM Cells | Mutant | Multiple Myeloma | 2.37 - 2.48 | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models (Pediatric Preclinical Testing Program)
| Xenograft Type | p53 Status | Number of Models | Objective Responses (CR/PR) | Citation |
| Solid Tumors | Mixed (Wild-Type and Mutant) | 37 | 4 | [4] |
| Acute Lymphoblastic Leukemia (ALL) | Mixed (Wild-Type and Mutant) | 7 | 2 | [4] |
*CR: Complete Response; PR: Partial Response. Responses were observed in xenografts with both wild-type and mutant p53.[4]
Experimental Protocols
This section details the methodologies employed in the key xenograft studies cited in this guide.
In Vivo Xenograft Studies (Pediatric Preclinical Testing Program)
-
Animal Models: CB17SC scid-/- female mice were used for the establishment of xenografts.[2]
-
Xenograft Establishment: Solid tumor xenografts were established from various pediatric cancer cell lines. For acute lymphoblastic leukemia (ALL) models, cells were engrafted systemically.
-
Drug Formulation and Administration: this compound (JNJ-26854165) was formulated for oral gavage. The dosing regimen was 20 mg/kg administered daily for 5 consecutive days, with the cycle repeated for 6 weeks.[2][4] For some ALL models, the dose was reduced by 25% in the fifth week due to observed weight loss and morbidity.[4]
-
Efficacy Evaluation: Antitumor activity was assessed by monitoring tumor volume for solid tumors and by quantifying the percentage of human CD45-positive cells for ALL xenografts.[4] Objective responses, including complete response (CR) and partial response (PR), were determined based on predefined criteria.[4]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects in both wild-type and mutant p53 cancer cells.
This compound's Dual Mechanism of Action
Caption: this compound's dual impact on wild-type and mutant p53 cancer cells.
Experimental Workflow for Xenograft Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Serdemetan's performance in pediatric preclinical testing programs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Serdemetan's performance in pediatric preclinical testing programs, offering a comparative perspective against other MDM2 inhibitors. The information is intended to support researchers and drug development professionals in the evaluation of novel therapeutic strategies for pediatric cancers.
Introduction
This compound (also known as JNJ-26854165) is a small molecule inhibitor of the MDM2-p53 interaction. By disrupting this interaction, this compound prevents the degradation of the tumor suppressor protein p53, leading to its accumulation and the subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis.[1][2][3] Given that many pediatric cancers retain wild-type p53, targeting the MDM2-p53 axis represents a promising therapeutic strategy.[4][5] This guide summarizes the preclinical data for this compound from the Pediatric Preclinical Testing Program (PPTP) and compares its efficacy with other MDM2 inhibitors, primarily RG7112 and Nutlin-3.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of this compound and RG7112 across a panel of pediatric cancer cell lines, as evaluated by the PPTP. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Drug | Cell Line Panel | Median IC50 (µM) | p53 Status | Reference |
| This compound (JNJ-26854165) | Acute Lymphoblastic Leukemia (ALL) | 0.85 | Not specified in detail for the panel | [6] |
| RG7112 | All PPTP Cell Lines | ~1 | Not applicable | [1] |
| p53 Wild-Type | ~0.4 | Wild-Type | [1][7] | |
| p53 Mutant | >10 | Mutant | [1][7] |
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of this compound and RG7112 was evaluated in various pediatric cancer xenograft models. The data below highlights the objective responses observed.
| Drug | Xenograft Model | Objective Responses | p53 Status of Responding Xenografts | Reference |
| This compound (JNJ-26854165) | Solid Tumors (n=37) | 4 objective responses | Both mutant and wild-type | [6] |
| Acute Lymphoblastic Leukemia (ALL) (n=7) | 2 Partial/Complete Responses (PR/CR) | Not specified | [6] | |
| RG7112 | Solid Tumors (p53 WT, n=26) | 10 with significant tumor growth inhibition | Wild-Type | [1][7] |
| Acute Lymphoblastic Leukemia (ALL) | 1 PR, 5 CR, 1 Maintained CR | Not specified | [1][7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (PPTP Standard)
The in vitro cytotoxicity of the compounds was determined using a semi-automated fluorescence-based digital imaging cytotoxicity assay (DIMSCAN).[8]
-
Cell Plating: Pediatric cancer cell lines were seeded in 96-well plates.
-
Drug Exposure: Cells were exposed to a range of drug concentrations (typically from 1 nM to 10 µM) for 96 hours.[1][6]
-
Staining: After the incubation period, cells were stained with a fluorescent dye that selectively stains the nuclei of viable cells.
-
Imaging and Analysis: The plates were imaged using a fluorescence microscope, and the total fluorescence intensity per well was quantified.
-
Data Calculation: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies (PPTP Standard)
The in vivo efficacy of the compounds was evaluated in immunodeficient mice bearing subcutaneous or orthotopic patient-derived xenografts (PDXs).[9]
-
Xenograft Implantation: Tumor fragments or cell suspensions from pediatric cancer models were implanted into immunodeficient mice.
-
Tumor Growth and Staging: Tumors were allowed to grow to a specified size, and mice were then randomized into control and treatment groups.
-
Drug Administration:
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: The primary efficacy endpoints included tumor growth inhibition, objective responses (partial or complete regression), and event-free survival.[1][6]
Mandatory Visualization
Signaling Pathway of MDM2 Inhibitors
Caption: MDM2 inhibitors block the degradation of p53, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Preclinical Testing
Caption: Workflow for in vitro and in vivo preclinical evaluation of therapeutic agents.
Conclusion
The data from the Pediatric Preclinical Testing Program indicates that this compound exhibits cytotoxic activity against pediatric cancer cell lines and can induce objective responses in in vivo models.[6] Its performance is comparable to other MDM2 inhibitors like RG7112, which has also demonstrated significant preclinical activity, particularly in p53 wild-type models.[1][7] The consistent high-level activity of MDM2 inhibitors against acute lymphoblastic leukemia xenografts is a noteworthy finding from these preclinical studies.[1][6] Further investigation into predictive biomarkers beyond p53 status could help to identify patient populations most likely to benefit from this class of drugs. The detailed experimental protocols and comparative data presented in this guide can serve as a valuable resource for the continued development of MDM2 inhibitors for the treatment of pediatric malignancies.
References
- 1. Initial Testing of the MDM2 Inhibitor RG7112 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. qeios.com [qeios.com]
- 4. apexbt.com [apexbt.com]
- 5. (PDF) Initial Testing of the MDM2 Inhibitor RG7112 by the [research.amanote.com]
- 6. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial testing of the MDM2 inhibitor RG7112 by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. National Cancer Institute pediatric preclinical testing program: model description for in vitro cytotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pediatric preclinical testing program: description of models and early testing results - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Serdemetan (JNJ-26854165)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Serdemetan (also known as JNJ-26854165) is a potent, orally bioavailable small-molecule HDM2 antagonist with antineoplastic activity.[1][2] Due to its hazardous nature, specifically its oral toxicity and high toxicity to aquatic life with long-lasting effects, proper disposal procedures are critical.[3] This guide provides detailed, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary precautions for its handling.
Hazard Identification:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
Precautionary Measures:
-
Avoid contact with skin and eyes.[3]
-
Prevent inhalation of dust or aerosols.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Do not eat, drink, or smoke when handling this product.[3]
-
Wash hands thoroughly after handling.[3]
-
Prevent its release into the environment.[3]
Quantitative Data and Chemical Properties
For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 881202-45-5 |
| Molecular Formula | C₂₁H₂₀N₄ |
| Molecular Weight | 328.41 g/mol |
| Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) |
| Precautionary Statement | P501 (Dispose of contents/container to an approved waste disposal plant) |
Data sourced from multiple chemical supplier safety data sheets.[1][3][4][5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific environmental health and safety (EHS) guidelines, as they may have additional requirements.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Designate a Specific Waste Container:
-
Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste.
-
The container should be in good condition with a secure screw-top cap.
-
For solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, centrifuge tubes), use a designated solid waste container.
-
For liquid waste (e.g., unused solutions, contaminated solvents), use a designated liquid waste container.
-
-
Label the Waste Container:
-
The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (JNJ-26854165)"
-
The approximate concentration and volume of the waste.
-
The relevant hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
-
Segregate Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into direct contact with this compound, including gloves, pipette tips, and contaminated bench paper, in the designated solid waste container.
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in the designated liquid waste container.
-
Crucially, do not mix incompatible waste streams. this compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3] Mixing these could lead to hazardous reactions.
-
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Storage of Waste:
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is secondary containment to prevent spills from reaching the environment.
-
-
Arrange for Disposal:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup, including any necessary paperwork or online forms.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Signaling Pathway Context for Safe Handling
This compound is an antagonist of MDM2, which leads to the stabilization and activation of the p53 tumor suppressor protein.[2][4] This mechanism induces p53-mediated transcription, culminating in apoptosis in cancer cells.[4] While this is its therapeutic mode of action, it underscores the compound's potent biological activity. Therefore, minimizing exposure and preventing environmental release are of utmost importance.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
